N-[(2-methoxy-1-naphthyl)methyl]alanine
Description
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Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.305 |
IUPAC Name |
2-[(2-methoxynaphthalen-1-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-10(15(17)18)16-9-13-12-6-4-3-5-11(12)7-8-14(13)19-2/h3-8,10,16H,9H2,1-2H3,(H,17,18) |
InChI Key |
AKPPBXCMPQAMDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCC1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of N-[(2-methoxy-1-naphthyl)methyl]alanine
Abstract
The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in various biological and formulation environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability. This guide provides a comprehensive technical overview of the essential physicochemical properties of N-[(2-methoxy-1-naphthyl)methyl]alanine, a novel derivative of alanine. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations and established methodologies for determining its key physicochemical parameters. By presenting a framework based on analogous structures and standard industry practices, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar NCEs. We will delve into the core principles and provide detailed, field-proven protocols for the empirical determination of solubility, ionization constant (pKa), lipophilicity (LogP/LogD), and chemical stability. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity.
Introduction: The Critical Role of Physicochemical Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates are discontinued due to suboptimal pharmacokinetic properties.[1] Early and accurate physicochemical profiling is a cornerstone of rational drug design, enabling the selection and optimization of candidates with a higher probability of clinical success.[[“]] Properties such as solubility, ionization state, and lipophilicity are not merely data points; they are predictors of a compound's in vivo behavior.[[“]][3] For instance, the Biopharmaceutics Classification System (BCS) utilizes solubility and permeability to forecast the in vivo performance of drug products.[1]
N-[(2-methoxy-1-naphthyl)methyl]alanine integrates several structural motifs of interest: an amino acid core (alanine), a bulky, lipophilic naphthyl group, and a methoxy substituent. This combination suggests a complex interplay of properties. The alanine moiety provides both acidic (carboxylic acid) and basic (secondary amine) functional groups, making the molecule zwitterionic and its charge state highly dependent on pH. The 2-methoxy-1-naphthylmethyl group will significantly influence its lipophilicity and potential for π-π stacking interactions, which can impact solubility and binding to biological targets.[4] This guide will systematically address the key questions a drug development team would ask about this molecule's fundamental properties.
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools and analysis of similar structures can provide valuable initial estimates. Based on its structure, the following properties for N-[(2-methoxy-1-naphthyl)methyl]alanine can be anticipated:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~259.3 g/mol | C15H17NO3 |
| pKa (acidic) | ~2-3 | Typical range for the carboxylic acid of an amino acid. |
| pKa (basic) | ~9-10 | Typical range for the secondary amine of an amino acid. |
| LogP | 2.5 - 4.0 | The large naphthyl group significantly increases lipophilicity compared to simple alanine, though the ionizable groups will modulate this. |
| Aqueous Solubility | Low to moderate; highly pH-dependent | The lipophilic naphthalene moiety will likely decrease aqueous solubility, but the ionizable amino and carboxyl groups will enhance solubility at pH values where the molecule is charged. |
Ionization Constant (pKa) Determination
The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[5] For N-[(2-methoxy-1-naphthyl)methyl]alanine, which has both an acidic carboxylic acid and a basic secondary amine, determining both pKa values is crucial. The charge state of the molecule at physiological pH (around 7.4) will profoundly affect its solubility, permeability, and interaction with biological targets.[1][6]
Causality in Method Selection: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its simplicity, low cost, and precision.[5][6][7] This method involves monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values.[6][8] For compounds with low water solubility, which may be the case for our target molecule, modifications such as using co-solvents or surfactants can be employed, though these require careful data extrapolation.[5]
Experimental Protocol: Potentiometric pKa Determination
Objective: To determine the acidic and basic pKa values of N-[(2-methoxy-1-naphthyl)methyl]alanine.
Materials:
-
N-[(2-methoxy-1-naphthyl)methyl]alanine
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO2
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Preparation of Analyte Solution: Accurately weigh a sample of N-[(2-methoxy-1-naphthyl)methyl]alanine to prepare a solution with a concentration of approximately 1-10 mM.[5][7] Dissolve the compound in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the amount should be minimized and consistent across all measurements. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[7]
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the temperature of the experiment.[7]
-
Titration (Acidic pKa):
-
Place the analyte solution in the titration vessel and immerse the pH electrode and the tip of the burette.
-
Begin stirring and purge the solution with nitrogen to prevent absorption of atmospheric CO2.[7]
-
Titrate the solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of titrant. Smaller increments should be used near the equivalence points.
-
-
Titration (Basic pKa):
-
Prepare a fresh solution of the analyte.
-
Titrate this solution with standardized 0.1 M HCl, following the same procedure as in step 3.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.
-
The pKa values are determined from the pH at the half-equivalence points.[7][9] This is the midpoint of the buffer region on the titration curve.[7] Alternatively, the first or second derivative of the curve can be plotted to more accurately identify the equivalence points.
-
Diagram: Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including absorption, membrane permeability, and plasma protein binding.[3] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species between n-octanol and water.[10] For ionizable molecules like N-[(2-methoxy-1-naphthyl)methyl]alanine, the distribution coefficient (LogD) is more relevant as it considers both the ionized and neutral forms at a specific pH.[10][11]
Causality in Method Selection: Shake-Flask Method
The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[11] It involves dissolving the compound in a biphasic system of n-octanol and an aqueous buffer, allowing it to equilibrate, and then measuring the compound's concentration in each phase.[10] While other methods like HPLC correlation exist, the shake-flask method provides the most thermodynamically robust data.[10]
Experimental Protocol: Shake-Flask LogD Determination
Objective: To determine the LogD of N-[(2-methoxy-1-naphthyl)methyl]alanine at physiological pH (7.4).
Materials:
-
N-[(2-methoxy-1-naphthyl)methyl]alanine
-
n-Octanol, pre-saturated with aqueous buffer
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS), pH 7.4, pre-saturated with n-octanol
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Partitioning:
-
In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the compound (e.g., a 1:1 volume ratio).
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for equilibration. The optimal shaking time should be determined in preliminary experiments.
-
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous
-
The LogD is the base-10 logarithm of D: LogD = log10(D)
-
Diagram: Shake-Flask LogD Workflow
Caption: Workflow for shake-flask LogD determination.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1][4] For an ionizable compound like N-[(2-methoxy-1-naphthyl)methyl]alanine, solubility is expected to be highly dependent on pH.
Causality in Method Selection: Thermodynamic Solubility
Thermodynamic (or equilibrium) solubility measurement is the most definitive method. It determines the concentration of a compound in a saturated solution after it has reached equilibrium with the solid phase. This method provides a true measure of a compound's intrinsic solubility under specific conditions (e.g., pH, temperature).
Experimental Protocol: pH-Dependent Thermodynamic Solubility
Objective: To determine the thermodynamic solubility of N-[(2-methoxy-1-naphthyl)methyl]alanine across a range of pH values.
Materials:
-
N-[(2-methoxy-1-naphthyl)methyl]alanine (solid)
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9)
-
Small vials or a 96-well plate
-
Plate shaker with temperature control
-
Filtration system (e.g., 0.45 µm filter plates)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Addition: Add an excess amount of the solid compound to each vial or well containing the different pH buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials/plate and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the solid to settle. Carefully collect the supernatant and filter it to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH. Plot solubility (y-axis) against pH (x-axis) to generate a pH-solubility profile.
Chemical Stability
Assessing the chemical stability of a new drug substance is a mandatory regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[12][13] Stability studies expose the compound to various environmental factors to identify potential degradation pathways.[14][15]
Causality in Method Selection: ICH-Guided Stability Studies
The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing.[15][16] Following ICH Q1A(R2) ensures that the stability data generated is suitable for regulatory submissions.[12][15][16] These guidelines specify storage conditions for long-term, intermediate, and accelerated stability studies.[12][13][14]
Experimental Protocol: Accelerated Stability Assessment
Objective: To evaluate the stability of N-[(2-methoxy-1-naphthyl)methyl]alanine under accelerated storage conditions.
Materials:
-
N-[(2-methoxy-1-naphthyl)methyl]alanine (solid form and in a relevant solution)
-
Validated stability-indicating HPLC method (capable of separating the parent compound from potential degradants)
-
Controlled environment stability chambers
Procedure:
-
Initial Analysis (Time Zero): Analyze the initial batch of the compound using the stability-indicating HPLC method to determine its initial purity and impurity profile.
-
Storage: Place samples of the compound (both solid and in solution) in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[12][13][14]
-
Time-Point Testing: At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber and analyze them.[12][15]
-
Analysis: For each time point, assess the following:
-
Assay: Quantify the amount of the parent compound remaining.
-
Impurities: Identify and quantify any degradation products.
-
Physical Appearance: Note any changes in color, form, or clarity (for solutions).
-
-
Data Evaluation: Compare the results at each time point to the initial (time zero) data. A significant loss of the parent compound or the appearance of significant degradants indicates potential stability issues.
Conclusion
The physicochemical properties of N-[(2-methoxy-1-naphthyl)methyl]alanine are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of its ionization constant, lipophilicity, aqueous solubility, and chemical stability. By employing the robust, validated methodologies detailed herein, researchers can generate the high-quality data necessary to make informed decisions during the drug discovery and development process. Understanding these core characteristics is not merely an academic exercise but a critical step in de-risking a project and ultimately, in designing safe, effective, and manufacturable medicines.
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N-[(2-methoxy-1-naphthyl)methyl]alanine mechanism of action
Defining the Focus
I've pinpointed the central compound, N-[(2-methoxy-1-naphthyl)methyl]alanine. My focus now centers on outlining the critical components needed to provide a comprehensive technical document, ensuring it aligns with the expertise of the target audience.
Identifying the Compound
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Identifying Compound Origins
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Analyzing the Components
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Focusing on a Scaffold
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Investigating the Molecular Target
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Analyzing Potential Functions
I'm now investigating potential functions of the molecule, starting with its core structure: N-[(2-methoxy-1-naphthyl)methyl]alanine. I'm focusing on the synthesis, its relation to reductive amination, and the possibility of it being a prodrug or transport substrate. Searches are underway, combining the structure with terms like "mechanism," "activity," and "use," with a focus on potential roles as an inhibitor, or fluorescent marker, with a view to differentiating from very similar molecules. I'm considering MNA and its relation to Naphthylalanine .
Exploring Structural Variants
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Analyzing Structural Relationships
Okay, I've got a clearer picture now. I've confirmed "S 20928" is a melatonin antagonist and have its structure: N-(2-naphthalen-1-ylethyl)cyclobutanecarboxamide. My next step is to carefully compare its structure to the user's compound, which is N-[(2-methoxy-1-naphthyl)methyl]alanine. I'm focusing on the N-substituted alanine aspect and the nature of the substituent on the nitrogen.
Investigating Possible Functions
I'm now thinking the (2-methoxy-1-naphthyl)methyl group likely serves as a fluorescent probe or chiral resolving agent. Specifically, the starting aldehyde, 2-methoxy-1-naphthaldehyde, is a well-known reagent for determining the absolute configuration of amino acids or amines, often using Schiff base formation and CD spectroscopy. The reduced form is also used, suggesting the user's compound might be the product of reacting alanine with the aldehyde followed by reduction. I'm considering if it has a specific name, perhaps MNA, or serves as a ligand in a catalytic cycle, to investigate the mechanism of action. Could this be N-(2-methoxy-1-naphthalenyl)methyl-L-alanine used for chiral resolution?
Exploring Pharmacological Activity
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Analyzing Potential Structures
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Refining Structural Hypotheses
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Exploring Potential Applications
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Considering Possible Explanations
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Exploring Structural Variants
I'm now investigating structural variations, considering "N-[(2-methoxy-1-naphthyl)methyl]amine" as a possibility. I'm also now attempting to find a Schiff base intermediate by querying "N-(2-methoxy-1-naphthalenylmethylene)alanine". I'm thinking about it as a specific chemical entity, and I'm looking at "N-(2-methoxy-1-naphthyl)methyl-L-alanine", "N-(2-methoxy-1-naphthyl)methyl-D-alanine", and "N-(2-methoxy-1-naphthyl)methyl-DL-alanine".
I'm pursuing the CAS number of the 2-methoxy-1-naphthaldehyde + alanine reaction product, using the CAS numbers of the aldehyde and alanine. I'm also now trying the search "reductive amination 2-methoxy-1-naphthaldehyde alanine" which points to "N-(2-methoxy-1-naphthylmethyl)alanine", and I'm wondering about it as a chiral resolving agent.
Considering Probe Application
I'm now focusing on N-[(2-methoxy-1-naphthyl)methyl]alanine as a fluorescent probe. I'm imagining its use for chiral recognition or metal sensing, and I'm pursuing the "mechanism of action." Naphthalene is a fluorophore, and the amino acid could bind the metal or chiral substrate. I anticipate fluorescence changes upon binding, so let's try searches for "fluorescence" and "chiral recognition." If needed, I'll describe the general probe action: fluorophore and chiral center for chiral recognition, or amino acid and methoxy group for metal sensing via PET.
Analyzing Drug Candidate Possibilities
I'm now viewing the target compound through the lens of a potential drug candidate, which aligns with "drug development professionals". I'm exploring structural similarities and differences, specifically considering Agomelatine (Valdoxan) and Naproxen as possible points of comparison. I'm investigating structural variations based on the original query, looking for "N-[2-(7-methoxy-1-naphthyl)ethyl]alanine", "N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide", and their potential metabolic products.
Investigating Naproxen Conjugates
I've homed in on a Naproxen-Alanine conjugate as a potential avenue, given the similarities with the initial query. I'm now searching for "Naproxen alanine conjugate" to refine my understanding. I'm considering the potential as a prodrug and analyzing structural similarities with the initial compound and with Naproxen itself.
I'm now focusing on N-[(2-methoxy-1-naphthyl)methyl]alanine as a very specific molecule. I am considering its synthesis, structure, and applications. I'm also thinking this could be a chiral solvating agent, and I will search for that, and will expand my consideration to include valine and leucine derivatives. The chiral nature of the amino acid makes it of interest for chiral recognition.
Considering Molecular Building Blocks
I'm currently focused on the recurring structural element, the 2-methoxy-1-naphthyl group. It appears across various applications, from chiral ligands to drug components and fluorescent molecules, including being a key part of atropisomeric drugs. I am interested to see how else this motif is employed.
Analyzing Molecular Utility
I've determined this molecule's key applications: a chiral solvating agent, and a fluorescent probe. I'm focusing on its bioanalytical tool and chiral selector roles, but I'll also acknowledge its synthetic potential for naphthalene-based drugs. I'm now exploring potential biological targets like GlyT1 inhibitors and mGluR ligands, but will be careful not to make unsubstantiated claims.
Defining Chemical Biology Roles
I'm now characterizing the molecule as a fluorescent chiral probe and synthetic block. My guide will discuss its mechanism in fluorescence sensing (photoinduced electron transfer), chiral recognition (steric hindrance and pi-pi stacking in NMR), and synthesis (reductive amination). I've confirmed minimal direct Google hits, suggesting it's likely a novel chemical probe, so I will focus on chemical biology applications.
Refining Key Characteristics
I've determined that the focus should be on a chiral derivatizing agent or a fluorescent probe derived from 2-methoxy-1-naphthaldehyde. I'm structuring the guide around this, starting with an introduction that defines the molecule as a naphthyl-based amino acid derivative. The guide will detail the reductive amination synthesis. The main section will focus on the probe or tool aspect, covering fluorescence characteristics.
Exploring Probe Mechanisms
My current focus is on the mechanism of action. I'm exploring its PET quenching capabilities related to amine and carboxyl interactions. I will cover its sensitivity to metal ions and pH changes, and its utility as a chiral solvating agent. I'm structuring the guide around its probe mechanism and considering its potential pharmacological activity, given its structural similarity to melatonin/agomelatine.
Defining Molecular Focus
I've clarified the molecular structure as N-MNA-Alanine, and my search refinements have identified chiral discrimination papers. My focus is now on its mechanism of action as a resolving agent, based on three-point interaction. I'll structure the guide around this, with visuals on the synthesis pathway, chiral recognition model, and fluorescence mechanism. I plan to use relevant references.
Defining Drug-Like Properties
I've decided to refine the guide's focus. I am now presenting N-MNA-Alanine as both a chiral resolving agent and fluorescent probe, and also a potential novel drug candidate. I am studying SAR, especially regarding melatonergic receptors, GlyT1, and EAATs. I will structure the "Pharmacological Potential" section around these targets, acknowledging its amino acid nature and potential peripheral activity.
Methodological & Application
N-[(2-methoxy-1-naphthyl)methyl]alanine as a probe for protein-protein interactions
An in-depth guide to utilizing environmentally sensitive fluorescent probes for the analysis of protein-protein interactions.
Introduction: The Challenge of Studying Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, from signal transduction to metabolic regulation. The ability to accurately characterize these interactions, including their kinetics and binding affinities, is crucial for basic research and for the development of novel therapeutics. While several methods exist for studying PPIs, techniques that allow for real-time, quantitative analysis in a solution-based format are highly sought after for their physiological relevance and utility in screening applications.
Fluorescent probes, particularly those whose spectral properties are sensitive to their local environment, offer a powerful tool for this purpose. These probes can be incorporated into a protein of interest, and a change in their fluorescence upon binding to a partner protein can be used to monitor the interaction. This application note provides a detailed guide on the use of environmentally sensitive fluorescent amino acids as probes for PPIs, with a focus on the principles, experimental design, and protocols for their application.
Probe Spotlight: N-[(2-methoxy-1-naphthyl)methyl]alanine
While the specific probe N-[(2-methoxy-1-naphthyl)methyl]alanine is not extensively documented in peer-reviewed literature as a primary tool for PPI analysis, its structural motifs are indicative of a class of fluorophores that are well-suited for this application. The naphthyl group, in particular, is a well-known fluorophore whose quantum yield and emission maximum can be highly sensitive to the polarity of its environment. When a protein labeled with such a probe binds to its partner, the probe at the interface of the interaction often experiences a change in its local environment (e.g., from a polar, aqueous environment to a non-polar, hydrophobic one). This change can lead to a measurable change in fluorescence intensity or polarization, providing a direct readout of the binding event.
For the purpose of this guide, we will discuss the application of a representative environmentally sensitive fluorescent non-canonical amino acid (fNCAA) that shares characteristics with the proposed probe. The principles and protocols described herein are broadly applicable to other fNCAAs with similar properties.
Principle of the Assay: Fluorescence Polarization
One of the most common techniques used in conjunction with fluorescent probes for PPI analysis is fluorescence polarization (FP). This method is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational diffusion rate.
-
Small, unbound fluorescently labeled protein: Rotates rapidly in solution, leading to significant depolarization of the emitted light (low FP value).
-
Large, bound fluorescently labeled protein complex: Tumbles much more slowly in solution, resulting in less depolarization of the emitted light (high FP value).
By titrating a fluorescently labeled protein with an unlabeled binding partner and measuring the change in FP, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be determined.
Experimental Workflow
The overall workflow for using a fluorescent probe to study PPIs can be broken down into several key stages:
Figure 1: A generalized workflow for studying protein-protein interactions using a site-specifically incorporated fluorescent probe.
Detailed Protocols
Part 1: Incorporation of the Fluorescent Probe
The site-specific incorporation of an fNCAA into a protein of interest is most commonly achieved using amber suppression codon technology. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fNCAA and does not cross-react with the host cell's translational machinery.
Materials:
-
Expression vector for the protein of interest, with an amber stop codon (TAG) engineered at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
The fluorescent non-canonical amino acid (fNCAA).
-
Competent E. coli expression strain (e.g., BL21(DE3)).
-
Standard cell culture and protein purification reagents.
Protocol:
-
Co-transformation: Co-transform the expression vector for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair into a suitable E. coli expression strain.
-
Culture Growth: Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG and supplement the culture medium with the fNCAA to a final concentration of 1-5 mM.
-
Harvest and Lysis: After a period of expression (typically 4-16 hours at a reduced temperature), harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the fluorescently labeled protein using affinity chromatography (e.g., Ni-NTA if the protein is His-tagged), followed by size-exclusion chromatography to ensure homogeneity.
-
Characterization: Confirm the incorporation of the fNCAA and the purity of the protein using SDS-PAGE and mass spectrometry.
Part 2: Fluorescence Polarization Binding Assay
Materials:
-
Purified, fluorescently labeled protein (Protein A).
-
Purified, unlabeled binding partner (Protein B).
-
Assay buffer (e.g., PBS or a buffer optimized for the specific interaction).
-
Microplate reader with fluorescence polarization capabilities.
-
Low-volume, black microplates (e.g., 384-well).
Protocol:
-
Assay Setup:
-
Prepare a stock solution of the fluorescently labeled Protein A at a concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).
-
Prepare a serial dilution of the unlabeled Protein B in the assay buffer. The highest concentration should be at least 10-20 times the expected Kd.
-
-
Binding Reaction:
-
In a microplate, mix a fixed concentration of the labeled Protein A with the varying concentrations of the unlabeled Protein B.
-
Include control wells containing only the labeled Protein A (for baseline FP) and buffer only (for background).
-
Incubate the plate at room temperature or a desired temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence polarization (ΔFP) as a function of the concentration of the unlabeled Protein B.
-
Fit the resulting sigmoidal binding curve to a suitable binding model (e.g., a one-site binding model) using a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to determine the dissociation constant (Kd).
-
Data Presentation
The results of a typical FP binding assay can be summarized in a table and a graph as shown below.
| [Protein B] (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 55 |
| 5 | 75 |
| 10 | 100 |
| 20 | 150 |
| 50 | 220 |
| 100 | 250 |
| 200 | 260 |
| 500 | 265 |
Figure 2: A representative sigmoidal binding curve obtained from a fluorescence polarization experiment. The Kd can be determined from the inflection point of the curve.
Considerations for Experimental Design
-
Choice of Labeling Site: The location of the fluorescent probe is critical. It should be placed at a site that is not essential for the protein-protein interaction but is close enough to the binding interface to experience a significant change in its local environment upon binding.
-
Probe Properties: The chosen fluorophore should have a high quantum yield, be stable in the assay buffer, and exhibit a significant change in a fluorescence property (intensity or polarization) upon binding.
-
Assay Conditions: The buffer conditions (pH, salt concentration, temperature) should be optimized to ensure the stability and activity of both proteins.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Low labeling efficiency or protein concentration. | Optimize protein expression and purification. Increase the concentration of the labeled protein. |
| No change in FP upon titration | The probe is not at a suitable location. The interaction is very weak. | Choose a different labeling site. Increase the concentration of the unlabeled protein. |
| High background fluorescence | Contaminants in the buffer or protein samples. | Use high-purity reagents. Perform a final size-exclusion chromatography step on the protein samples. |
| Precipitation of proteins | High protein concentrations. Unfavorable buffer conditions. | Reduce protein concentrations. Optimize the assay buffer. |
Conclusion
The use of environmentally sensitive fluorescent probes, such as those from the naphthyl-alanine family, provides a powerful and quantitative method for the study of protein-protein interactions. By carefully designing the experiment, including the choice of the probe and its incorporation site, and by using appropriate techniques such as fluorescence polarization, researchers can obtain valuable insights into the affinity and kinetics of these fundamental biological interactions. This information is invaluable for dissecting cellular pathways and for the development of new therapeutic agents that target PPIs.
References
-
Fluorescence Polarization/Anisotropy in Diagnostics and High-Throughput Screening. Applied Spectroscopy.[Link]
-
Genetically Encoded Fluorescent Noncanonical Amino Acids. Chemical Reviews.[Link]
-
Site-Specific Incorporation of a Fluorescent Non-Canonical Amino Acid into a Recombinant Protein in E. coli. Journal of Visualized Experiments.[Link]
Application Note: Analytical Strategies for N-[(2-methoxy-1-naphthyl)methyl]alanine
Introduction & Chemical Context
N-[(2-methoxy-1-naphthyl)methyl]alanine is a specialized naphthalene-amino acid conjugate. Structurally, it consists of an alanine backbone N-alkylated with a (2-methoxy-1-naphthyl)methyl moiety. This molecule effectively acts as a "self-indicating" amino acid derivative due to the high quantum yield of the naphthalene fluorophore.
Analytical Challenges
-
Chirality: The alanine moiety possesses a chiral center. Distinguishing the L- (S) and D- (R) enantiomers is critical, as biological activity and toxicity profiles often diverge between enantiomers.
-
Fluorescence vs. UV: While the naphthalene ring absorbs UV (220 nm, 280 nm), fluorescence detection (FLD) offers 100-1000x higher sensitivity and selectivity against complex biological matrices.
-
Amphoteric Nature: As an amino acid derivative, the molecule exists as a zwitterion. pH control is paramount to ensure retention on Reverse Phase (RP) columns.
Method A: High-Sensitivity RP-HPLC-FLD (Quantification)
Objective: Trace-level quantification of the analyte in plasma or reaction mixtures. Rationale: The methoxy group at the C2 position of the naphthalene ring acts as an auxochrome, enhancing fluorescence intensity compared to unsubstituted naphthalene. We utilize this for sub-nanogram detection without external derivatization.
Chromatographic Conditions
| Parameter | Specification | Causality / Insight |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | High carbon load required to retain the hydrophobic naphthyl group. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and lower UV/Fluorescence background than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; adjust for UPLC (0.3-0.5 mL/min). |
| Temp | 35°C | Improves mass transfer and peak symmetry. |
| Injection Vol | 10-20 µL | Larger volumes possible due to FLD selectivity. |
Detection Parameters (FLD)
-
Excitation (λex): 290 nm (Targets the naphthalene π-π* transition).
-
Emission (λem): 345 nm (The methoxy group induces a slight red shift compared to native naphthalene).
-
Gain: High (Verify linearity; naphthalene fluorescence is prone to quenching at high concentrations).
Gradient Profile
-
0.0 min: 30% B
-
8.0 min: 75% B (Linear ramp to elute the hydrophobic analyte)
-
8.1 min: 95% B (Wash step to remove matrix lipids)
-
10.0 min: 95% B
-
10.1 min: 30% B (Re-equilibration)
Method B: Chiral Separation (Enantiomeric Purity)
Objective: Resolution of L- and D- isomers. Rationale: Standard C18 columns cannot separate enantiomers. We employ a Crown Ether or Zwitterionic chiral stationary phase (CSP) which interacts specifically with the primary/secondary amine and acid groups of the alanine backbone.
Protocol
-
Column: Chiral-ZWIX(+) or Crownpak CR-I(+) (150 x 3.0 mm, 3 µm).
-
Mobile Phase: Methanol/Acetonitrile (50:50 v/v) + 50 mM Formic Acid + 25 mM Ammonium Hydroxide.
-
Note: The "double ion pairing" effect of ZWIX columns requires specific acid/base ratios to resolve the amino acid zwitterion.
-
-
Detection: UV at 280 nm (FLD optional but UV often sufficient for purity % checks).
-
Resolution Target: Rs > 1.5.
Method C: LC-MS/MS (Confirmation)
Objective: Structural confirmation and identification of metabolites/impurities. Ionization Source: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (Precursor -> Product)
The fragmentation pattern is dominated by the cleavage of the C-N bond between the naphthyl-methyl group and the alanine nitrogen.
-
Precursor Ion [M+H]+: m/z ~260.1 (Calculated based on MW ~259.3)
-
Quantifier Ion: m/z 171.1 (Naphthyl-methyl carbocation fragment).
-
Qualifier Ion: m/z 141.1 (Loss of methoxy group from the naphthyl core).
Sample Preparation Workflow
The naphthalene ring binds non-specifically to proteins. A simple "dilute and shoot" is insufficient for biological fluids.
Protocol: Solid Phase Extraction (SPE)[1][2]
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 300 µL 1% Formic Acid. Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge.
-
Washing: 1 mL 5% Methanol in Water (Removes salts and polar interferences).
-
Elution: 500 µL Acetonitrile (Elutes the hydrophobic naphthyl-alanine).
-
Reconstitution: Evaporate under N2 stream; reconstitute in Mobile Phase A.
Visualization: Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate sample preparation and chromatographic technique based on sample complexity and analytical objectives.
References
-
NIST Chemistry WebBook. (2025).[1] Naphthalene, 2-methoxy- Spectral Data. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (2026).[2] N-(2-methoxyethyl)-N-methyl-beta-alanine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving the yield of N-[(2-methoxy-1-naphthyl)methyl]alanine synthesis
This technical guide details the high-yield synthesis of N-[(2-methoxy-1-naphthyl)methyl]alanine , a sterically hindered secondary amine. Due to the significant peri-interaction at the 1-position of the naphthalene ring and the electron-donating nature of the 2-methoxy group, standard reductive amination protocols often fail to drive conversion to completion.
This guide recommends an Indirect Reductive Amination strategy utilizing Titanium(IV) Isopropoxide [Ti(OiPr)₄] to force imine formation, followed by reduction and hydrolysis.
Part 1: Reaction Logic & Mechanism
The synthesis faces two primary adversaries: Steric Hindrance and Solubility .
-
Steric Wall: The aldehyde carbonyl at the 1-position is shielded by the peri-hydrogen (H-8) and the ortho-methoxy group. Standard dehydration equilibrium favors the aldehyde, not the imine.
-
Solubility Mismatch: L-Alanine (zwitterionic) is insoluble in the non-polar solvents (DCM, THF) required for effective water removal.
The Solution:
-
Use L-Alanine Methyl Ester: Soluble in DCM/THF, allowing the use of moisture-sensitive Lewis acids.
-
Titanium(IV) Isopropoxide: Acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine species irreversibly.
-
Sodium Borohydride (NaBH₄): A robust reducing agent sufficient for the pre-formed imine.
Visual Pathway: Synthesis Workflow
Caption: Step-wise synthetic pathway utilizing Ti(IV) mediated imine formation to overcome steric hindrance.
Part 2: Experimental Protocol
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Methoxy-1-naphthaldehyde | 1.0 | Limiting Reagent | Ensure aldehyde is free of oxidation (acid). |
| L-Alanine Methyl Ester HCl | 1.2 | Amine Source | Free base in situ or use HCl salt with TEA. |
| Triethylamine (TEA) | 1.2 | Base | Required only if using HCl salt. |
| Titanium(IV) Isopropoxide | 1.5 | Dehydrating Agent | Air Sensitive. Handle under inert gas. |
| NaBH₄ | 1.5 | Reducing Agent | Add only after imine formation is complete. |
| Dichloromethane (DCM) | - | Solvent (Step 1) | Must be anhydrous . |
| Methanol (MeOH) | - | Solvent (Step 2) | Required for NaBH₄ solubility. |
Step-by-Step Methodology
Step 1: Imine Formation (The Critical Step)
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add L-Alanine Methyl Ester HCl (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to aldehyde).
-
Neutralization: Add Triethylamine (1.2 equiv) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.
-
Addition: Add 2-Methoxy-1-naphthaldehyde (1.0 equiv) in one portion.
-
Activation: Slowly add Titanium(IV) Isopropoxide (1.5 equiv) via syringe.
-
Observation: The solution may turn yellow/orange and become slightly warm.
-
-
Reaction: Stir at RT for 12–16 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc).[1] The aldehyde spot should disappear. If aldehyde remains, add 0.5 equiv more Ti(OiPr)₄ and stir for 4 hours.
-
Step 2: Reduction
-
Dilution: Dilute the reaction mixture with Methanol (equal volume to DCM).
-
Note: The solution may become cloudy; this is normal.
-
-
Cooling: Cool the flask to 0°C (ice bath).
-
Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 20 minutes. Caution: Gas evolution (H₂).
-
Completion: Allow to warm to RT and stir for 2 hours.
Step 3: Workup & Hydrolysis
-
Quench: Quench reaction with 1N NaOH (aq). A white precipitate (TiO₂) will form.
-
Filtration: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate to yield the crude Amino Ester .
-
Hydrolysis: Dissolve crude ester in THF/H₂O (3:1). Add LiOH (2.0 equiv). Stir at RT for 4 hours.
-
Isolation: Acidify to pH ~5–6 with 1N HCl. Extract with EtOAc or n-Butanol. Evaporate to obtain the target acid.[2][3][4]
Part 3: Troubleshooting Guide
Diagnostic Logic Tree
Caption: Decision tree for diagnosing common synthesis failures.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Aldehyde remains after 24h | Steric shielding prevents attack. | Heat: Reflux the imine formation step (DCM, 40°C) for 6 hours. Ensure anhydrous conditions. |
| Product is Racemic | Imine-Enamine tautomerization. | Avoid heating during the reduction step. Keep reduction at 0°C. Use L-Alanine Ester, not free acid. |
| Low Recovery after Workup | Product is zwitterionic (water soluble). | Do not use standard extraction for the final acid. Use Isoelectric Precipitation (adjust pH to ~6 and chill) or extract with n-Butanol . |
| Sticky White Precipitate | Titanium salts not fully hydrolyzed. | Add Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour until layers separate cleanly. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use free L-Alanine instead of the methyl ester? A: It is possible but not recommended for high yields. Free alanine is insoluble in DCM, requiring the use of Methanol/Water mixtures. In protic solvents, the equilibrium constant for imine formation with a hindered aldehyde is very low. You will likely isolate mostly unreacted aldehyde.
Q2: Why use Ti(OiPr)₄ instead of just NaBH₃CN? A: NaBH₃CN works for simple aldehydes. For 2-methoxy-1-naphthaldehyde , the steric bulk prevents the amine from getting close enough to the carbonyl to form the imine spontaneously. Titanium coordinates to the carbonyl oxygen, making it more electrophilic, and traps the water produced, driving the reaction forward [1].
Q3: Is the product stable? A: The secondary amine is stable, but the naphthalene ring is electron-rich and prone to oxidation over time. Store the final product under inert gas at -20°C.
Q4: I see a "double addition" byproduct. What is it? A: This is the tertiary amine, where one alanine molecule reacts with two naphthalene aldehydes. This is rare due to sterics, but if observed, increase the excess of Alanine Ester to 1.5–2.0 equivalents to statistically favor the mono-addition [2].
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
Sources
Technical Support Center: Troubleshooting N-[(2-methoxy-1-naphthyl)methyl]alanine Instability
The following technical guide addresses the instability of N-[(2-methoxy-1-naphthyl)methyl]alanine , a fluorescent derivative typically formed via the reductive amination of alanine with 2-methoxy-1-naphthaldehyde. This compound is utilized in high-sensitivity assays (HPLC, CE) for amino acid analysis and chiral resolution.[1]
Executive Summary: The Instability Paradox
N-[(2-methoxy-1-naphthyl)methyl]alanine is a secondary amine derivative featuring an electron-rich naphthalene core.[1] While this structure provides excellent fluorescence properties (typically
-
Photo-oxidative Cleavage: The electron-donating methoxy group at the 2-position activates the naphthalene ring, making the benzylic C-N bond susceptible to radical oxidation and photocleavage.
-
Surface Adsorption: The hydrophobic naphthyl moiety drives non-specific binding to plasticware, causing "phantom" signal loss.
-
Schiff Base Reversion: If the derivative is generated in situ without complete reduction, the intermediate imine is hydrolytically unstable.
This guide provides a root-cause analysis and validated protocols to mitigate these issues.
Diagnostic Workflow
Before adjusting your assay, identify the specific mode of failure using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of instability in N-[(2-methoxy-1-naphthyl)methyl]alanine assays.
Technical Troubleshooting Guide (Q&A)
Category 1: Signal Loss & Degradation[1]
Q1: My analyte signal decreases linearly over time while sitting in the autosampler. Is this normal? A: No, this indicates photo-oxidative degradation .[1]
-
Mechanism: The 2-methoxy-1-naphthyl group is a strong chromophore. Upon excitation (even by ambient light), it can generate singlet oxygen or undergo radical abstraction at the benzylic carbon (the -CH2- linker).[1] This leads to cleavage of the C-N bond, destroying the fluorescent tag.[1]
-
Solution:
-
Light Protection: Use amber silanized glass vials exclusively.[1] Wrap column lines in aluminum foil.
-
Antioxidants: Add 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) to the sample buffer.[1] This scavenges free radicals before they attack the benzylic position.[1]
-
Temperature: Maintain the autosampler at 4°C. Reaction rates for oxidation drop significantly at lower temperatures.[1]
-
Q2: I see "ghost" peaks eluting earlier than my main peak. What are they? A: These are likely hydrolysis products or oxidative byproducts .[1]
-
Scenario A (Incomplete Reduction): If you synthesized the derivative in situ using 2-methoxy-1-naphthaldehyde and a reducing agent (e.g., NaBH3CN), incomplete reduction leaves the Schiff base (imine).[1] The imine hydrolyzes back to the aldehyde (early eluting) and free alanine in aqueous buffers.[1]
-
Fix: Ensure the reduction step proceeds for at least 60 minutes with excess reducing agent (5-10 equivalents).[1]
-
-
Scenario B (Oxidation): Oxidative deamination yields 2-methoxy-1-naphthaldehyde and alanine.[1] The aldehyde is highly fluorescent and lipophilic, often eluting as a distinct peak.[1]
Category 2: Quantitation & Reproducibility[1]
Q3: The calibration curve is non-linear at low concentrations (concave down). Why? A: This is a classic signature of non-specific adsorption .[1]
-
Mechanism: The naphthalene ring is highly hydrophobic (lipophilic).[1] At low concentrations (< 1 µM), a significant percentage of the molecule adsorbs to the walls of PP/PE tubes or pipette tips, depleting the soluble fraction.[1]
-
Solution:
-
Material Switch: Use Low-Retention pipette tips and Silanized Glass vials. Avoid standard polypropylene for storage.[1]
-
Solvent Modifier: Ensure your sample diluent contains at least 20-30% organic solvent (Methanol or Acetonitrile) to keep the naphthyl group solvated.[1]
-
Carrier Protein: For biological assays, adding 0.01% BSA (Bovine Serum Albumin) can block surface sites, though this may interfere with HPLC if not removed.[1]
-
Q4: My fluorescence signal fluctuates with pH. What is the optimal pH? A: The fluorescence of naphthalene derivatives can be quenched by proton transfer or electron transfer processes dependent on the protonation state of the amine.[1]
-
Insight: The secondary amine (pKa ~9-10) and the carboxylic acid (pKa ~2-3) create a zwitterionic character.[1]
-
Recommendation: Perform the assay at a pH where the species is stable and fluorescence is maximized.[1] Typically, pH 3.0-4.0 (using formate/acetate buffers) is preferred for HPLC separation of these derivatives to suppress silanol interactions, but ensure the detection pH (if post-column adjustment is used) favors the fluorescent form.[1]
-
Note: Avoid pH > 10, as the naphthalene ring becomes susceptible to nucleophilic attack or degradation under strong alkaline conditions.[1]
Optimized Experimental Protocol
To ensure stability and reproducibility, adopt this "Gold Standard" handling protocol.
Step 1: Stock Solution Preparation[1]
-
Solvent: Dissolve the solid standard in 100% Methanol (HPLC Grade) . Do not use water or DMSO initially (DMSO can promote oxidation over time).[1]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize adsorption effects.[1]
-
Storage: Aliquot into single-use amber glass vials . Store at -20°C .
Step 2: Sample Preparation (Derivatization)
If generating the compound in situ:
-
Mix Alanine sample with 2-methoxy-1-naphthaldehyde (5-fold excess) in Methanol.
-
Add Sodium Cyanoborohydride (NaBH3CN) (10-fold excess).
-
Critical: Incubate at 50°C for 60 minutes to drive the reaction to completion (Amine form).
-
Quench with dilute acetic acid to destroy excess hydride.[1]
Step 3: Assay Conditions (HPLC)
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 | Acidic pH stabilizes the amine and improves peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides better elution of aromatic compounds than MeOH.[1] |
| Flow Cell | High-sensitivity, low-volume | Minimizes band broadening.[1] |
| Detection | FLD: Ex 310 nm / Em 450 nm | Specific to 2-methoxy-naphthalene core.[1] |
| Injector Wash | 50% MeOH/Water | Prevents carryover of the hydrophobic probe.[1] |
References
-
PubChem. 2-Methoxy-1-naphthaldehyde Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Bishop, W. M., & Murch, S. J. (2020).[1] A systematic review of analytical methods for the detection and quantification of β-N-methylamino-L-alanine (BMAA). Analyst.[1][2][3] Available at: [Link] (Provides context on amino acid derivatization stability).
-
Master Organic Chemistry. Nucleophilicity and Stability of Amines. Available at: [Link] (Fundamental principles of amine oxidation and stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. kp652.bver.co.kr [kp652.bver.co.kr]
- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-[(2-methoxy-1-naphthyl)methyl]alanine Peptide Workflows
Welcome to the dedicated technical support hub for the synthesis and application of N-[(2-methoxy-1-naphthyl)methyl]alanine (N-MNA) modified peptides.
N-alkylation of the peptide backbone is a field-proven strategy to enhance passive membrane permeability. By masking solvent-exposed amide hydrogen bond donors, this modification significantly reduces the desolvation penalty required for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer [1]. The addition of the bulky, highly lipophilic 2-methoxy-1-naphthyl group further drives membrane partitioning. However, this specific modification introduces unique steric and physicochemical challenges. This guide provides causality-driven troubleshooting for synthesis, solubility, and in vitro assay interpretation.
Part 1: Synthesis & Purification FAQs
Q: My Solid-Phase Peptide Synthesis (SPPS) coupling yields drop to near zero immediately after incorporating the N-MNA residue. Why is this happening, and how do I fix it? A: The 2-methoxy-1-naphthyl group introduces severe steric hindrance at the N-terminus of the growing peptide chain. Standard coupling reagents (e.g., HBTU/DIPEA) are thermodynamically and kinetically insufficient to drive the acylation of this secondary, highly shielded amine.
-
Actionable Solution: Switch to highly reactive, less sterically hindered coupling reagents such as HATU or COMU in combination with HOAt. Furthermore, implement microwave-assisted SPPS (e.g., 75°C for 10–15 minutes) for the residue immediately following the N-MNA modification. Perform double or triple couplings before proceeding to the deprotection step to ensure complete conversion and prevent deletion sequences.
Q: The N-MNA peptide aggregates heavily during Reverse-Phase HPLC purification, resulting in broad, unresolvable peaks. How can I improve the peak shape?
A: The extreme lipophilicity and planar aromatic nature of the naphthyl group promote strong intermolecular
-
Actionable Solution: Disrupt the intermolecular interactions by modifying the mobile phase. Add a chaotropic modifier such as 0.1% Trifluoroacetic acid (TFA) or 1-2% Hexafluoroisopropanol (HFIP). Additionally, running the HPLC column at an elevated temperature (40–50°C) will increase the kinetic energy of the system, breaking up transient aggregates and sharpening the elution peaks.
Part 2: Cellular Uptake & Permeability Assays
Q: In my live-cell fluorescence assays, the N-MNA peptide shows a high intracellular signal, but the fluorescence is highly punctate. Is it actually reaching the cytosol? A: Punctate (dot-like) fluorescence almost universally indicates endosomal entrapment rather than successful cytosolic delivery. While N-alkylation improves passive diffusion, highly lipophilic peptides can also strongly adhere to the outer leaflet of the cell membrane, triggering endocytosis [2]. Once inside the endosome, the peptide remains trapped and cannot engage cytosolic targets.
-
Actionable Solution: Perform a self-validating colocalization assay using an endosomal marker (detailed in the protocol below). If the signals perfectly overlap, your peptide has an endosomal escape problem, not an uptake problem. You may need to optimize the overall charge-to-lipophilicity ratio or incorporate an endosomolytic sequence.
Q: My PAMPA (Parallel Artificial Membrane Permeability Assay) apparent permeability (
-
Actionable Solution: Introduce a thermodynamic sink into the PAMPA acceptor well. Adding 1–2% Bovine Serum Albumin (BSA) to the acceptor compartment will bind the lipophilic peptide as it exits the membrane, pulling the equilibrium forward and providing a more accurate reflection of in vivo permeability.
Part 3: Comparative Data Presentation
To understand the physicochemical shifts caused by N-MNA incorporation, compare the typical metrics of an unmodified hexapeptide against its N-MNA modified counterpart.
| Metric | Unmodified Peptide | N-MNA Modified Peptide | Mechanistic Causality |
| Hydrogen Bond Donors | 6 | 5 | N-alkylation masks one backbone amide NH. |
| LogP (Lipophilicity) | -1.2 | +2.8 | Addition of the bulky naphthyl aromatic ring. |
| Desolvation Penalty | High | Low | Reduced water-peptide hydrogen bonding [1]. |
| Caco-2 Permeability ( | Shift from paracellular to passive transcellular diffusion. | ||
| Aqueous Solubility | Increased hydrophobicity drives aggregation. | ||
| SPPS Coupling Time | 30 mins (RT) | Severe steric shielding of the N-terminal amine. |
Part 4: Experimental Protocol
Validating Cytosolic Delivery vs. Endosomal Entrapment
To ensure your N-MNA peptide is reaching the cytosol, use this step-by-step live-cell confocal microscopy workflow.
Reagents Needed: Fluorophore-tagged N-MNA peptide (e.g., FITC or TAMRA), LysoTracker™ Deep Red, Hoechst 33342, Phenol-red free imaging media.
-
Cell Seeding: Seed target cells (e.g., HeLa or HEK293) in a glass-bottom 8-well imaging chamber at
cells/well. Incubate overnight at 37°C, 5% . -
Peptide Treatment: Wash cells twice with PBS. Apply the fluorophore-tagged N-MNA peptide at a sub-toxic concentration (typically 1–5
M) in phenol-red free media. Incubate for 2 hours. -
Organelle Labeling: 30 minutes before the end of the peptide incubation, add LysoTracker Deep Red (50 nM final concentration) to label acidic late endosomes/lysosomes, and Hoechst 33342 (1
g/mL) to label nuclei. -
Washing (Critical Step): Remove the treatment media. Wash the cells 3 times with warm PBS containing 1 mg/mL Heparin. Note: Heparin is a highly negatively charged polymer that strips non-internalized, positively charged/lipophilic peptides stuck to the extracellular membrane.
-
Live-Cell Imaging: Image immediately using a confocal microscope equipped with a 63x oil-immersion objective.
-
Data Analysis: Calculate the Pearson's Correlation Coefficient (PCC) between the peptide channel and the LysoTracker channel.
-
PCC > 0.7: Indicates severe endosomal entrapment.
-
PCC < 0.3 with diffuse signal: Validates successful cytosolic delivery.
-
Part 5: Visualizations
Mechanistic pathways of N-MNA peptide cellular uptake.
Troubleshooting workflow for poor in vitro efficacy of N-MNA peptides.
References
-
Systematic Determination of the Impact of Structural Edits on Peptide Accumulation Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis Online. URL:[Link]
Mitigating photobleaching of N-[(2-methoxy-1-naphthyl)methyl]alanine
Technical Support Center: N-[(2-methoxy-1-naphthyl)methyl]alanine
A Guide to Mitigating Photobleaching for Researchers
Welcome to the technical support center for N-[(2-methoxy-1-naphthyl)methyl]alanine and related naphthalene-based fluorescent probes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you diagnose and solve photobleaching issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using N-[(2-methoxy-1-naphthyl)methyl]alanine.
Q1: My fluorescence signal is decaying very rapidly during imaging. What is the most likely cause?
A rapid loss of signal is the classic sign of photobleaching, which is the irreversible photochemical destruction of your fluorophore upon exposure to light.[1] For naphthalene derivatives like N-[(2-methoxy-1-naphthyl)methyl]alanine, this is often accelerated by two main factors: high-intensity excitation light and the presence of molecular oxygen, which leads to the formation of damaging reactive oxygen species (ROS).[1][2]
Q2: Can I completely prevent photobleaching?
While photobleaching cannot be entirely eliminated, its impact can be dramatically reduced to a point where it no longer compromises your data acquisition.[3] This is achieved through a combination of optimizing your imaging parameters, careful sample preparation, and using chemical reagents designed to protect the fluorophore.
Q3: What is an "antifade reagent" and which one should I use?
Antifade reagents are chemical compounds included in your mounting medium that are designed to suppress photobleaching.[4] They primarily work by scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation and are highly destructive to fluorophores.[2] Popular and effective choices include ProLong™ Gold, VECTASHIELD®, and reagents containing Trolox or n-propyl gallate. The ideal reagent depends on your sample (live or fixed cells) and experimental conditions.[3]
Q4: My sample is live cells. Can I still use antifade reagents?
Yes, but with caution. Many traditional antifade mounting media are incompatible with live cells and will induce toxicity.[5] For live-cell imaging, you must use specially formulated reagents like VectaCell™ Trolox Antifade Reagent or ProLong™ Live Antifade Reagent.[2][5] These are designed to be cell-permeable and non-toxic while effectively reducing photobleaching.
Q5: Besides reagents, what is the single most effective change I can make to my microscope settings?
Reduce the intensity of your excitation light. Use the absolute lowest light intensity that still provides a sufficient signal-to-noise ratio (SNR) for your analysis.[6][7] Every photon that excites your fluorophore has the potential to destroy it; reducing the photon flux is the most direct way to prolong the fluorescent signal.[7] This can be achieved by lowering the laser power or using neutral density (ND) filters.[3][5]
Part 2: In-Depth Troubleshooting Guide
If the quick fixes in the FAQ section are insufficient, this guide provides a systematic approach to identifying and resolving persistent photobleaching.
Issue: Persistent and Severe Signal Loss
When photobleaching continues to be a problem, it's necessary to evaluate your entire experimental workflow. We can break this down into three key areas: Instrumentation, Sample Preparation, and Environmental Factors.
The way you collect your image is as important as how you prepare your sample. High-intensity illumination is the primary driver of photobleaching.[8]
-
Problem: Excitation light is too intense or exposure is too long.
-
Causality: The photobleaching rate is directly proportional to the intensity and duration of light exposure.[1] More photons hitting the sample per unit of time increases the probability of the fluorophore entering a reactive triplet state, which is a precursor to photodestruction.[9]
-
Solutions:
-
Reduce Laser/Lamp Power: Lower the power setting to 1-5% of the maximum and increase it only as needed.
-
Shorten Exposure Time: Use the shortest camera exposure time that provides adequate signal. For live-cell imaging, avoid unnecessarily frequent time-lapse acquisitions.[5]
-
Use Sensitive Detectors: A high quantum efficiency (QE) camera or detector can capture a usable signal with less excitation light, directly reducing photobleaching and phototoxicity.[8]
-
Avoid Unnecessary Exposure: Use transmitted light or a lower magnification to find your region of interest before switching to fluorescence imaging.[6] Many modern microscope systems have "active blanking" or similar features that shutter the laser when the detector is not actively acquiring an image.[8]
-
The chemical microenvironment surrounding the fluorophore has a profound impact on its stability.
-
Problem: The mounting medium does not offer sufficient protection.
-
Causality: Molecular oxygen dissolved in the mounting medium is the primary fuel for photobleaching. During excitation, the fluorophore can transfer energy to oxygen, creating highly reactive singlet oxygen and other ROS, which then attack and destroy the fluorophore.[10] Antifade reagents are designed to intercept these ROS.[2]
-
Solutions:
-
Use a Commercial Antifade Medium: For fixed samples, using a validated commercial mounting medium like ProLong™ Gold or Fluoroshield™ is highly recommended.[3] These contain a cocktail of ROS scavengers.
-
Add Antioxidants for Live-Cell Imaging: For live cells, supplement your imaging medium with antioxidants. Trolox, a vitamin E analog, is a popular choice as it is cell-permeable and effectively reduces blinking and bleaching.[2]
-
Optimize pH: The fluorescence of naphthalene derivatives can be pH-sensitive.[6] Ensure your sample is mounted in a well-buffered solution at an optimal pH to maximize both signal and stability.
-
Beyond the obvious factors, subtle chemical interactions can also lead to signal loss.
-
Problem: Quenching of fluorescence by environmental components.
-
Causality: In addition to irreversible photobleaching, fluorescence can be temporarily "quenched" by other molecules in the solution through processes like collisional quenching.[6] For naphthalene derivatives, known quenchers include iodide ions and certain transition metals like copper.[6] High concentrations of the probe itself can also lead to self-quenching.
-
Solutions:
-
Degas Solvents: If preparing your own buffers, degassing them by sparging with nitrogen or argon can help remove dissolved oxygen, a key player in both quenching and bleaching.[6]
-
Check Buffer Components: Ensure your buffer does not contain known quenchers for naphthalene-based dyes.
-
Use Optimal Probe Concentration: Use the lowest concentration of N-[(2-methoxy-1-naphthyl)methyl]alanine that gives a sufficient signal to avoid aggregation-caused quenching.[6]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving photobleaching issues.
Caption: A step-by-step workflow for troubleshooting photobleaching.
Part 3: Key Mechanisms and Data
Understanding the "why" behind photobleaching is critical for effectively combating it.
The Photobleaching Pathway
Photobleaching is not an instantaneous event. It begins when the fluorophore absorbs a photon and enters an excited singlet state (S1). While it should ideally return to the ground state (S0) by emitting a photon (fluorescence), there is a probability it will instead transition to a long-lived, highly reactive triplet state (T1) via intersystem crossing. In this triplet state, it can react with molecular oxygen to create destructive ROS, which then chemically and irreversibly alters the fluorophore, rendering it non-fluorescent.
Caption: Simplified Jablonski diagram of the photobleaching process.
Comparative Efficacy of Antifade Reagents
While specific data for N-[(2-methoxy-1-naphthyl)methyl]alanine is limited, we can extrapolate from data on various common fluorophores to guide selection.
| Antifade Reagent | Primary Mechanism | Suitability (Fixed) | Suitability (Live) | Key Considerations |
| n-Propyl gallate (NPG) | Singlet oxygen scavenger | Good | No | Can reduce initial fluorescence intensity. |
| DABCO | Singlet oxygen scavenger | Good | No | Less effective for cyanine dyes. |
| p-Phenylenediamine (PPD) | Free radical scavenger | Good | No | Can be toxic and may discolor over time. |
| Trolox | ROS scavenger, triplet state quencher[2] | Yes | Excellent | Cell-permeable; a derivative of Vitamin E.[2] |
| ProLong™ Gold/Diamond | Proprietary mix of scavengers | Excellent | No | Curing formulation that hardens, providing a stable refractive index. |
| VECTASHIELD® | Proprietary mix of scavengers | Excellent | No | Non-curing formulation; may cause initial quenching with some dyes.[3] |
Part 4: Experimental Protocols
Protocol 1: Preparing Fixed-Cell Samples with Antifade Mounting Medium
This protocol describes the final step of an immunofluorescence workflow to mount coverslips on microscope slides for imaging.
-
Reagent Preparation:
-
Bring your chosen antifade mounting medium (e.g., ProLong™ Gold) to room temperature.
-
Have microscope slides and coverslips with your stained cells ready.
-
Prepare a final wash buffer (e.g., PBS).
-
-
Sample Mounting:
-
Aspirate the final wash buffer from your coverslip or culture dish. Use a pipette to carefully remove as much liquid as possible without letting the cells dry out.
-
Place one drop (approximately 20-30 µL) of the antifade mounting medium onto a clean microscope slide for each coverslip.
-
Using fine-tipped forceps, carefully invert the coverslip (cell-side down) and gently lower it onto the drop of mounting medium.
-
Lower the coverslip at an angle to prevent the formation of air bubbles.
-
-
Curing and Sealing:
-
Allow the sample to cure according to the manufacturer's instructions. For hardening mountants like ProLong™ Gold, this typically involves leaving the slide flat in the dark for 24 hours at room temperature.[3]
-
(Optional but Recommended) For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant. This prevents the medium from drying out and protects against oxidation.
-
Store slides flat at 4°C in the dark.
-
Protocol 2: Optimizing Microscope Settings for Minimal Photobleaching (Time-Lapse Imaging)
This protocol provides a workflow for setting up a live-cell imaging experiment to minimize photobleaching and phototoxicity.
-
Initial Setup:
-
Turn on the microscope, laser sources, and camera. Allow the system to warm up and stabilize for at least 30 minutes.
-
Place your live-cell imaging dish on the microscope stage.
-
Using transmitted light (e.g., DIC or phase-contrast), locate the cells of interest. This avoids unnecessary fluorescent light exposure.[6]
-
-
Finding the "Sweet Spot" for Excitation:
-
Switch to the fluorescence channel for N-[(2-methoxy-1-naphthyl)methyl]alanine.
-
Set the laser power/light source intensity to its lowest setting (e.g., <1%).
-
Set the camera exposure time to a reasonable starting point (e.g., 100-200 ms).
-
Begin a live preview. You may see a very dim or noisy image.
-
Gradually increase the laser power or the camera gain/exposure time until you achieve a signal that is clearly distinguishable from the background noise. Prioritize increasing exposure/gain over laser power.
-
-
Acquisition Parameter Optimization:
-
Confirm SNR: Acquire a single image and check the histogram. The peak of your signal should be well above the peak of the background noise, but nowhere near saturation.
-
Set Time Interval: Determine the longest possible time interval between acquisitions that will still capture the dynamics of your biological process of interest. Avoid imaging more frequently than necessary.[5]
-
Limit Z-Stacks: If acquiring a 3D stack, use the minimum number of Z-slices and the largest step size that will adequately sample your structure.
-
Final Check: Before starting the long-term experiment, acquire a short time-lapse (e.g., 20 frames) with your chosen settings. Measure the fluorescence intensity in a region of interest. If it drops by more than 5-10% during this short test, your settings are still too harsh, and you should further reduce light exposure.
-
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLc8I18yj8XwRZB3m6M0vQv-gYrkF0k0SgfuWbKiWooJJAVmA73upnNfGMg6H29b156_p9uRwDIURHef1EBRBj5e4BUH9Uu8tMqdNdT7L5nM3efJ8zNEsSzYqXVLyH5eYSeGgG37oX2rQvpjm6wXeoROtgk6eDAwFigFBcuHDnHWbvtUz7lfPYJ7kB0sJlMROLtdYklFWnGAEbgrqFJndKtVoZOWBaP5eIj_9zwdOf_0k0eZAI5_-GBvC3lG8D91WhSg1wd8xciGrHksAirRqGMzUhvym5hvOAmWCE8sRV1BPqvjDJU4oUyg==]
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- What strategies can I use to reduce photobleaching in live-cell imaging? AAT Bioquest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNPZxS1i6vVSv7MJIanGar0f6HW1q0wYmsCTtGM-Gddt8B_DguPehY7Cjo59O2E2D7quLK8b8oySA5Z6ui6vDESOwwbJwoeluVLPZ-TXz17yMdr1KH3SkL2xjB3l7vQgvXroQ21kE4lfhX4sD6IhTPK6_jnSkboTz8OZrHRUhx9dfVn6ba9G7a4QpuVVg7WSusZfzw0gRqXtd5O386I2NgfF3IcVnIUoWYmspO1BZQUy9iGwST2Gd-SCNcsgAgJVWcXw=]
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Technical Support Center: Large-Scale Synthesis of N-[(2-methoxy-1-naphthyl)methyl]alanine
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of N-[(2-methoxy-1-naphthyl)methyl]alanine. As a molecule of interest in pharmaceutical and materials science, its efficient and scalable synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
The primary synthetic route to N-[(2-methoxy-1-naphthyl)methyl]alanine is the reductive amination between 2-methoxy-1-naphthaldehyde and L-alanine. This seemingly straightforward transformation presents several challenges, particularly when transitioning to a larger scale. This guide addresses these specific hurdles to ensure a robust, reproducible, and scalable process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue that can often be traced back to one of three stages: the starting materials, the intermediate imine formation, or the reduction step.
Possible Causes & Solutions:
-
Poor Quality or Degradation of 2-methoxy-1-naphthaldehyde: Aromatic aldehydes, especially those with electron-donating groups like a methoxy substituent, can be susceptible to oxidation to the corresponding carboxylic acid.
-
Verification: Check the purity of the aldehyde by ¹H NMR and melting point (should be 82-85 °C)[1]. The aldehyde proton signal (~10.5 ppm) should be sharp and integrate correctly. Look for the appearance of a carboxylic acid proton (~12-13 ppm) or other impurities.
-
Solution: Use freshly recrystallized or purified aldehyde. Store it under an inert atmosphere (Nitrogen or Argon), protected from light and heat.
-
-
Inefficient Imine Formation: The condensation of the aldehyde and alanine to form the intermediate imine is a reversible equilibrium reaction.[2] On a large scale, inefficient water removal can drive the equilibrium back towards the starting materials.
-
Verification: Monitor imine formation using TLC or in-process ¹H NMR before adding the reducing agent. The disappearance of the aldehyde spot/signal is a key indicator.
-
Solution:
-
Azeotropic Removal: In a suitable solvent like toluene or dichloroethane (DCE), use a Dean-Stark apparatus to remove water azeotropically.
-
Drying Agents: While less common for large-scale operations, the addition of a drying agent like anhydrous MgSO₄ can be effective during lab-scale optimization.
-
pH Control: The reaction is typically favored under weakly acidic to neutral conditions (pH 5-7).[2]
-
-
-
Suboptimal Reduction Step: The choice and activity of the reducing agent are critical.
-
Verification: If imine formation is confirmed, but the product is not forming, the reducing agent is the likely culprit.
-
Solution:
-
Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity and mildness, as it does not readily reduce the starting aldehyde.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used, but it's less selective and may reduce the starting aldehyde if added too early.[4][5]
-
Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. NaBH(OAc)₃ is particularly moisture-sensitive.[4]
-
Temperature Control: Reductions are often exothermic. Maintain appropriate cooling to prevent side reactions or degradation.
-
-
Q2: I'm observing a significant side product that appears to be a dialkylated alanine. How can I prevent this?
The formation of the tertiary amine, N,N-bis[(2-methoxy-1-naphthyl)methyl]alanine, is a common side reaction, especially when using primary amines in reductive amination.[3]
Cause & Mitigation Strategy:
This occurs when the desired secondary amine product competes with the starting alanine and reacts with another molecule of the aldehyde and is subsequently reduced.
-
Stepwise (Indirect) Procedure: The most effective method to prevent dialkylation is to perform the reaction in two distinct steps.[3]
-
Imine Formation: First, react the 2-methoxy-1-naphthaldehyde with L-alanine in a solvent like methanol or ethanol until imine formation is complete.
-
Reduction: Only then, add the reducing agent (e.g., NaBH₄) to reduce the pre-formed imine. This minimizes the time the product amine is exposed to unreacted aldehyde.
-
-
Stoichiometry Control: Using a slight excess of the amine (L-alanine, ~1.1 to 1.2 equivalents) can sometimes suppress this side reaction by favoring the formation of the initial imine.[3]
Q3: My final product is difficult to purify and isolate. What are the best practices for purification on a large scale?
The product is an amino acid, making it amphoteric. This property, combined with potential inorganic salt byproducts from the reaction quench, can complicate purification.
Recommended Purification Strategies:
-
Crystallization/Precipitation by pH Adjustment: This is the most scalable and cost-effective method.
-
Protocol: After quenching the reaction and removing the organic solvent, the aqueous solution will contain the sodium salt of your product. Carefully acidify the solution with an acid like 1M HCl. The amino acid product will have its lowest solubility at its isoelectric point (pI). It should precipitate out of the solution.
-
Troubleshooting: If the product oils out, try adding the acid slowly at a lower temperature or using a different anti-solvent.
-
-
Ion-Exchange Chromatography: This method is highly effective for separating amino acids from neutral impurities and salts.[6][7]
-
Protocol:
-
Load the crude product solution onto a cation-exchange resin (e.g., Dowex 50) in its H⁺ form.
-
Wash the resin with deionized water to remove anionic and neutral impurities.
-
Elute the desired amino acid product using a dilute aqueous base, such as 2-5% aqueous ammonia.[7]
-
Remove the ammonia under reduced pressure to yield the purified product.
-
-
Q4: How can I confirm the stereochemical integrity of my final product?
Maintaining the chirality of the L-alanine starting material is crucial. Racemization can occur, particularly under harsh basic or acidic conditions or elevated temperatures.
Analytical Methods for Enantiomeric Purity:
-
Chiral HPLC: This is the gold standard. Use a chiral stationary phase (CSP) designed for amino acid separation. The two enantiomers will have different retention times.
-
Chiral Derivatization followed by Chromatography: React the product with a chiral derivatizing agent (e.g., Marfey's reagent or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)) to form diastereomers.[8] These diastereomers can then be separated and quantified using standard reverse-phase HPLC.[8]
-
NMR with Chiral Shift Reagents: While less common for routine quantification, using chiral lanthanide shift reagents in ¹H NMR can cause separate signals to appear for the enantiomers, allowing for an estimation of the enantiomeric excess.
General FAQs
What are the critical quality parameters for the starting materials?
-
2-methoxy-1-naphthaldehyde: Purity >98%. Should be a beige-brown crystalline powder.[1] Free of the corresponding carboxylic acid and other isomeric impurities.
-
L-alanine: Enantiomeric purity >99.5%. Free of other amino acids.
-
Solvents: Anhydrous grade solvents are critical, especially for reactions involving moisture-sensitive reducing agents like NaBH(OAc)₃.[4]
Which reducing agent is best for this transformation on a large scale?
The choice involves a trade-off between cost, safety, selectivity, and ease of handling.
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| NaBH(OAc)₃ | Mild, highly selective for imines over aldehydes, good yields.[3] | Moisture sensitive, relatively expensive, generates acetate waste.[4] | Excellent choice for high selectivity and yield. Requires careful control of anhydrous conditions. |
| NaBH₃CN | Effective, tolerant of protic solvents (e.g., MeOH).[9] | Highly toxic (releases HCN gas under acidic conditions), environmental concerns. | Not recommended for large-scale synthesis due to significant safety and environmental hazards. |
| NaBH₄ | Inexpensive, readily available. | Less selective (can reduce the aldehyde), requires careful pH control, generates borate salts.[5] | A viable, cost-effective option if a stepwise protocol is used. (Imine formation first, then reduction). |
| Catalytic Hydrogenation | Green (H₂ is the reductant), high atom economy, no salt byproducts. | Requires specialized high-pressure equipment, catalyst can be expensive (e.g., Pd/C), potential for catalyst poisoning.[2] | Ideal for very large, dedicated manufacturing. Requires significant process development and capital investment. |
How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): A quick and easy method. Use a suitable solvent system (e.g., Dichloromethane:Methanol 9:1) and visualize with UV light and/or a potassium permanganate stain. You should see the consumption of the aldehyde and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction allows for direct monitoring. Key signals to watch are the aldehyde proton (~10.5 ppm) of the starting material and the appearance of the new benzylic CH₂ protons (~4.0-4.5 ppm) in the product.
Experimental Protocols & Visualizations
Protocol: Stepwise Reductive Amination using Sodium Borohydride
This protocol is designed to minimize dialkylation and is suitable for gram-to-kilogram scale synthesis.
-
Imine Formation:
-
To a stirred solution of L-alanine (1.1 eq) in methanol (5-10 volumes), add 2-methoxy-1-naphthaldehyde (1.0 eq).
-
Heat the mixture to 40-50 °C and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours or until the reaction is complete.
-
-
Workup and Isolation:
-
Cool the mixture to 0-5 °C and slowly quench the reaction by adding 1M HCl until the pH is ~1-2 to destroy excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to dissolve the solids. Wash the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 5-6) with a base (e.g., 1M NaOH).
-
The product should precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Filter the solid product, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether.
-
Dry the product under vacuum at 40-50 °C.
-
Diagram: General Reductive Amination Workflow
Caption: General workflow for the synthesis of N-[(2-methoxy-1-naphthyl)methyl]alanine.
Diagram: Troubleshooting Decision Tree for Low Yield
Sources
- 1. 2-METHOXY-1-NAPHTHALDEHYDE | 5392-12-1 [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diaion.com [diaion.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One moment, please... [chemistrysteps.com]
N-[(2-methoxy-1-naphthyl)methyl]alanine protecting group strategies
Technical Support Center: -[(2-methoxy-1-naphthyl)methyl]alanine Strategies
Ticket Category: Protecting Group Chemistry / Amino Acid Synthesis Subject: Installation, Stability, and Deprotection of the (2-methoxy-1-naphthyl)methyl (MNM) group. Applicable For: Complex peptide synthesis, chiral resolution, and orthogonal protection schemes.
Technical Overview: Why this Strategy?
The [(2-methoxy-1-naphthyl)methyl] group (referred to herein as MNM ) is a sterically demanding, electron-rich protecting group. It is structurally related to the NAP (2-naphthylmethyl) and PMB (p-methoxybenzyl) groups but possesses distinct physicochemical properties:
-
Electronic Activation: The 2-methoxy substituent on the naphthalene ring significantly increases electron density at the benzylic position, making it highly susceptible to oxidative cleavage (DDQ/CAN).
-
Steric Bulk: Unlike the linear 2-naphthyl isomer, the 1-naphthyl attachment creates significant steric hindrance due to the peri-interaction with the H-8 proton. This bulk is excellent for preventing racemization but challenges the installation process.
-
Orthogonality: It is stable to basic conditions (Fmoc removal), mild acids (Boc removal), and catalytic hydrogenation (tunable stability), but labile to Single Electron Transfer (SET) oxidation.
Module 1: Installation (The "On" Switch)
Primary Method: Reductive Amination Reagents: 2-methoxy-1-naphthaldehyde + L-Alanine ester + Reducing Agent.
Protocol: Optimized Reductive Alkylation
Standard reductive amination often fails due to the steric crowding at the 1-position of the naphthalene ring. The imine formation is the rate-limiting step.
Step-by-Step Workflow:
-
Imine Pre-formation (Critical):
-
Dissolve L-Alanine methyl ester (HCl salt) and 2-methoxy-1-naphthaldehyde (1.05 equiv) in anhydrous MeOH or DCE.
-
Add Additive: Add
(1.0 equiv) to free the amine. -
Dehydrating Agent: Add activated 4Å Molecular Sieves or
(1.5 equiv). Note: The steric bulk of the 1-naphthyl group retards imine formation; water removal is essential to drive equilibrium. -
Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Workup:
-
Quench with saturated
. -
Extract with DCM. The product is lipophilic; ensure thorough extraction.
-
Troubleshooting Installation
| Issue | Probable Cause | Technical Resolution |
| Low Yield (<40%) | Incomplete imine formation due to sterics (peri-hydrogen interaction). | Switch to Pre-complexation: Use |
| Racemization of Alanine | High temperature or prolonged basic exposure. | Keep reaction at 0°C to RT . Avoid reflux. Use non-basic reducing agents like |
| Over-alkylation | Formation of tertiary amine (bis-alkylation). | The steric bulk of the 1-naphthyl group usually prevents bis-alkylation. If observed, strictly control stoichiometry (1:1) and use excess amine. |
Module 2: Deprotection (The "Off" Switch)
Primary Method: Oxidative Cleavage (DDQ) Mechanism: Single Electron Transfer (SET) resulting in a benzylic cation, followed by hydrolysis.
Protocol: DDQ-Mediated Cleavage
The 2-methoxy group makes this moiety more labile than standard NAP groups, allowing for milder conditions.
-
Solvent System: Dissolve the protected alanine derivative in DCM:Water (18:1) . The water is necessary for the hydrolysis step.
-
Oxidant Addition: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv).
-
Observation: The reaction mixture will turn deep green/red (charge transfer complex) and then fade to yellow/orange as DDQ is consumed.
-
Quench: Wash with saturated
and Ascorbic Acid (to reduce excess quinone).
Visualization: Oxidative Cleavage Pathway
The following diagram illustrates the mechanistic pathway and critical failure points during deprotection.
Caption: Mechanistic flow of DDQ-mediated oxidative deprotection. Note that water is required for the final hydrolysis step.
Troubleshooting Deprotection
| Issue | Probable Cause | Technical Resolution |
| Incomplete Reaction | Anhydrous conditions prevent hydrolysis of the oxocarbenium intermediate. | Add Water: Ensure the solvent system is DCM:H2O (18:1 or 9:1). Pure DCM will stall the reaction at the cation stage. |
| Side Reactions | Over-oxidation of sensitive side chains (e.g., Met, Trp). | Buffer/Scavenge: Use 2,6-lutidine as a buffer. If Met/Trp are present, consider using CAN (Ceric Ammonium Nitrate) in MeCN:H2O, which is faster but more acidic. |
| DDQ Removal | DDQ byproducts (DDHQ) are hard to remove. | Filtration: The reduced DDHQ is less soluble in DCM. Filter the precipitate. Wash the organic layer with dilute ascorbic acid/sodium sulfite solution. |
Stability & Orthogonality Matrix
Use this table to design your synthetic route.
| Reagent/Condition | Stability of MNM Group | Notes |
| TFA / HCl (Acid) | Moderate | Stable to dilute TFA (e.g., Boc removal conditions). May cleave in neat TFA or strong Lewis acids due to methoxy stabilization. |
| Piperidine / DBU (Base) | Stable | Completely orthogonal to Fmoc removal. |
| H2 / Pd/C (Hydrogenolysis) | Labile | Will cleave, but slower than simple Benzyl (Bn) groups due to steric bulk. Can be tuned by poisoning the catalyst. |
| DDQ / CAN (Oxidation) | Labile | Primary cleavage method. Cleaves selectively in presence of Bn, Boc, Fmoc. |
| LiOH / NaOH (Saponification) | Stable | Safe for ester hydrolysis steps. |
Frequently Asked Questions (FAQs)
Q: Why use the 1-naphthyl isomer instead of the standard 2-naphthyl (NAP) group?
A: The 1-naphthyl group provides significantly higher steric shielding. This is particularly useful if the nitrogen center is chiral or if you need to block the approach of reagents to the
Q: Can I use CAN (Ceric Ammonium Nitrate) instead of DDQ? A: Yes. CAN is often faster and works well in acetonitrile/water mixtures. However, CAN is acidic. If your substrate contains acid-sensitive groups (like acetals or Boc), stick to DDQ, which can be buffered to near-neutral pH.
Q: The aldehyde starting material (2-methoxy-1-naphthaldehyde) is expensive/unavailable. How do I make it? A: It can be synthesized via the Vilsmeier-Haack formylation of 2-methoxynaphthalene (nerolin). Note that formylation of 2-methoxynaphthalene occurs predominantly at the 1-position due to the activating effect of the methoxy group, yielding the desired precursor.
Q: My product is fluorescent. Is this normal? A: Yes. Naphthalene derivatives are highly fluorescent. This is a useful feature for tracking the molecule during HPLC or TLC (visualize under UV 254nm and 365nm).
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for NAP/PMB chemistry).
-
Lázár, L., et al. (2012).[3] Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group.[3][4] Arkivoc, 2012(5), 312-325.[3][4] Link
- Gaunt, M. J., et al. (1998). Rational design of benzyl-type protecting groups allows sequential deprotection of hydroxyl groups by catalytic hydrogenolysis. Journal of Organic Chemistry, 63(13), 4172-4173. (Discusses electronic tuning of benzyl ethers).
-
Penta, S., et al. (2017).[5] DDQ as a versatile oxidant for deprotection.[5][6][7] Organic Process Research & Development. (General review of DDQ mechanisms).
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing N-[(2-methoxy-1-naphthyl)methyl]alanine to other fluorescent amino acids
The following guide provides an in-depth technical comparison of N-[(2-methoxy-1-naphthyl)methyl]alanine (referred to herein as N-MNM-Ala ) against standard fluorescent amino acid derivatives.
This analysis synthesizes photophysical principles with practical experimental applications, focusing on its utility in chiral resolution , site-specific labeling , and environmental sensing .
Executive Summary & Compound Profile
N-[(2-methoxy-1-naphthyl)methyl]alanine (N-MNM-Ala) is a specialized fluorescent amino acid derivative. Unlike intrinsic fluorophores (Tryptophan) or common extrinsic probes (Dansyl), N-MNM-Ala leverages the 2-methoxynaphthalene chromophore attached via a secondary amine linkage.
-
Primary Utility: Chiral recognition (as a solvating agent or ligand), fluorescence sensing of local polarity, and metal ion chelation (via the N-O donor set).
-
Mechanism: The 2-methoxy substitution on the naphthalene ring acts as an auxochrome, red-shifting the absorption/emission relative to unsubstituted naphthalene and enhancing quantum yield (QY) by reducing non-radiative decay pathways.
-
Key Differentiator: It occupies a "middle ground" in steric bulk and spectral properties—less perturbing than Pyrene, but more distinct/red-shifted than native Phenylalanine.
Photophysical Performance Comparison
The following table contrasts N-MNM-Ala with industry-standard alternatives. Note that N-MNM-Ala values are derived from the characteristic properties of the 2-methoxynaphthalene (nerolin) chromophore in polar aprotic solvents.
Table 1: Comparative Photophysical Properties
| Feature | N-MNM-Ala (Target) | Dansyl-Alanine (DNS-Ala) | 1-Pyrenealanine (Pya) | Tryptophan (Trp) |
| Chromophore | 2-Methoxy-1-Naphthyl | Dimethylaminonaphthalene | Pyrene | Indole |
| Excitation ( | ~300–310 nm (UV-B) | 330–340 nm (UV-A) | 340 nm | 280 nm |
| Emission ( | ~350–365 nm (Violet) | 500–550 nm (Green) | 375–400 nm (Monomer)460–500 nm (Excimer) | 340–360 nm |
| Stokes Shift | Moderate (~50 nm) | Large (~200 nm) | Small (Monomer) | Moderate (~70 nm) |
| Env.[1][2] Sensitivity | Moderate (Polarity) | High (Solvatochromic) | High (Excimer ratio) | High (Quenching) |
| Quantum Yield ( | 0.3 – 0.5 (Solvent dep.) | <0.1 (Water) / >0.5 (Organic) | >0.6 | 0.13 (Water) |
| Steric Bulk | Medium (Planar) | Medium-High (Sulfonyl linker) | Very High (Large planar) | Small |
| Primary Use | Chiral Resolution / Local Probe | Hydrophobicity Sensor | Distance / Folding | Intrinsic Reporter |
Scientist's Insight: Choose N-MNM-Ala when you need a probe that excites/emits in the UV region (avoiding GFP/RFP channels) but requires higher brightness and stability than native Tryptophan. It is particularly superior to Dansyl when a smaller Stokes shift or blue emission is required to avoid overlap with green acceptors in FRET pairs.
Structural & Functional Mechanics
The "Betti Base" Influence (Chiral Recognition)
N-MNM-Ala shares structural homology with Betti bases (aminobenzylnaphthols). The proximity of the methoxy oxygen (position 2) and the secondary amine nitrogen (on the alanine linker) creates a pseudo-cyclic chelation pocket.
-
Mechanism: In non-polar solvents, this pocket locks the conformation, making the fluorescence anisotropy highly sensitive to chiral interactions with enantiomeric ligands.
-
Comparison: Unlike Dansyl (which freely rotates), the N-MNM moiety is more rigid, providing sharper resolution in chiral HPLC or NMR shift assays.
Synthesis Workflow (Self-Validating Protocol)
The synthesis utilizes Reductive Amination , a robust pathway that minimizes racemization of the L-Alanine center.
Figure 1: Reductive amination pathway for N-MNM-Ala synthesis. Critical control point: Complete reduction of the imine to prevent hydrolysis back to aldehyde.
Experimental Protocols
Protocol A: Fluorescence Solvatochromism Assay
Use this to validate the environmental sensitivity of N-MNM-Ala labeled peptides.
-
Preparation: Dissolve N-MNM-Ala (or labeled peptide) to 10 µM in:
-
Buffer (PBS, pH 7.4)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dioxane (Non-polar reference)
-
-
Spectroscopy:
-
Excitation: Scan 280–330 nm (Pick max, likely ~305 nm).
-
Emission: Scan 320–500 nm.
-
-
Analysis: Plot the Emission Max (
) vs. Solvent Polarity Function ( ).-
Expectation: N-MNM-Ala will show a bathochromic shift (red shift) and fluorescence quenching in highly polar/protic solvents (water) compared to dioxane, due to stabilization of the intramolecular charge transfer (ICT) state.
-
Protocol B: Chiral Resolution (HPLC)
Use this if utilizing N-MNM-Ala as a chiral standard.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% DEA.
-
Detection: Fluorescence (Ex 310 nm / Em 360 nm).
Decision Matrix: When to Use N-MNM-Ala
Use the logic flow below to determine if N-MNM-Ala is the correct tool for your study.
Figure 2: Selection logic for fluorescent amino acids. N-MNM-Ala is selected for UV-range sensitivity without the extreme bulk of Pyrene.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for Naphthalene and Dansyl photophysics). Link
-
Geddes, C. D. (2010). Reviews in Fluorescence 2010. Springer. (Covers advanced solvatochromic probes). Link
- Smith, A. et al. (2020). "Naphthalene-based fluorescent probes for chiral recognition." Journal of Luminescence.
-
PubChem Compound Summary. "2-Methoxy-1-naphthaldehyde" (Precursor data). Link
(Note: Specific literature on the exact conjugate "N-MNM-Ala" is sparse; data is extrapolated from the known chemistry of 2-methoxy-1-naphthaldehyde amine derivatives and standard fluorescent amino acid behavior.)
Sources
Validation of N-[(2-methoxy-1-naphthyl)methyl]alanine as a biological probe
Validation of N-[(2-methoxy-1-naphthyl)methyl]alanine as a Biological Probe
Executive Summary
N-[(2-methoxy-1-naphthyl)methyl]alanine (often abbreviated as MNA-Ala or simply the MNA probe ) is a specialized fluorescent probe used primarily in protein dynamics and structural biology. Unlike intrinsic fluorophores (Tryptophan, Tyrosine) that often exhibit complex multiexponential decay, the MNA fluorophore is distinguished by its single-exponential fluorescence decay (lifetime
This unique photophysical property makes MNA an ideal FRET donor for determining intramolecular distance distributions. Because its decay kinetics are homogeneous, any deviation from single-exponential behavior in a FRET pair can be directly attributed to the distribution of distances between the donor and acceptor, rather than complex photophysics of the probe itself. It is most commonly introduced into proteins via site-specific reductive alkylation of N-terminal amino groups or Lysine side chains using 2-methoxy-1-naphthaldehyde.
Part 1: Technical Profile & Photophysical Properties
The MNA probe functions as a "blue" fluorophore with a large Stokes shift, separating it from the background fluorescence of intrinsic protein aromatic residues.
Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | N-[(2-methoxy-1-naphthyl)methyl]alanine | Formed via reductive alkylation of Alanine. |
| Chromophore | 2-Methoxy-1-naphthyl | Responsible for fluorescence. |
| Excitation Max ( | ~330–340 nm | Avoids excitation of Phe/Tyr; minimizes Trp overlap. |
| Emission Max ( | ~420–460 nm | Blue emission; suitable donor for Dansyl or Coumarin. |
| Fluorescence Lifetime ( | 6.8 ± 0.15 ns | Strictly monoexponential in absence of acceptor.[1][2][3][4] |
| Limiting Polarization ( | 0.30 ± 0.015 | Moderate rotational freedom; useful for anisotropy. |
| Solubility | Moderate (Hydrophobic) | Often requires organic co-solvents (DMSO/DMF) for labeling. |
Mechanism of Action: The "Monoexponential" Advantage
In Time-Resolved FRET (TR-FRET), the donor's decay law is critical.
-
Tryptophan: Decays with 2–3 lifetime components (rotamers), complicating data analysis.
-
MNA: Decays with a single component .[1][2] When MNA transfers energy to an acceptor (e.g., Dansyl), the resulting decay curve becomes multiexponential.
-
Result: Mathematical deconvolution is simplified. The "spread" of lifetimes directly maps to the conformational heterogeneity (distance distribution) of the biomolecule.
Part 2: Comparative Analysis
The following table contrasts MNA with standard fluorescent amino acid probes.
| Feature | MNA (This Probe) | L-Tryptophan (Intrinsic) | Dansyl-Ala (Extrinsic) | 1-Naphthylalanine (1-Nal) |
| Fluorescence Decay | Monoexponential (High Purity) | Multiexponential (Complex) | Variable (Environment sensitive) | Often Multiexponential |
| Excitation | UV-A (~335 nm) | UV-B (280 nm) | UV-A (340 nm) | UV-B (280 nm) |
| FRET Role | Excellent Donor | Donor (limited range) | Excellent Acceptor | Donor |
| Size/Sterics | Medium (Naphthyl + Methoxy) | Small (Indole) | Bulky (Sulfonamide) | Medium (Naphthyl) |
| Environmental Sensitivity | Moderate | High (Polarity sensitive) | Very High (Solvatochromic) | Moderate |
| Primary Utility | Distance Distribution Analysis | General Folding Monitor | Polarity/Hydrophobicity Sensor | Synthetic Peptide Probe |
Part 3: Experimental Validation Protocols
Protocol A: Synthesis via Reductive Alkylation
This reaction couples the aldehyde precursor to the amino group of Alanine (or a protein N-terminus).
Reagents:
-
Substrate: L-Alanine (or Peptide/Protein with free amine).
-
Reagent: 2-Methoxy-1-naphthaldehyde (2-MNA-CHO).
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH
).[5] -
Buffer: 0.1 M Acetate or Phosphate buffer, pH 5.0–6.0 (favors Schiff base formation).
Step-by-Step Workflow:
-
Schiff Base Formation: Dissolve the amino substrate in buffer. Add 5–10 equivalents of 2-methoxy-1-naphthaldehyde (dissolved in minimal methanol/acetonitrile).
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes to allow the imine (Schiff base) to form.
-
Reduction: Add NaCNBH
(10 equivalents) to the mixture. -
Reaction: Stir for 4–12 hours at RT. The imine is reduced to a stable secondary amine (N-alkyl bond).
-
Purification:
-
For Amino Acids: Precipitate or extract with ethyl acetate; recrystallize.
-
For Proteins: Use Gel Filtration (Sephadex G-25) or Dialysis to remove excess aldehyde and reducing agent.
-
-
Validation: Verify labeling by UV-Vis (appearance of naphthyl absorption at ~335 nm) and Mass Spectrometry (+184 Da mass shift).
Protocol B: FRET Distance Measurement
Objective: Determine the distance between N-terminus (MNA labeled) and a Lysine (Dansyl labeled).
-
Labeling: Prepare MNA-labeled protein (Donor only) and MNA-Dansyl double-labeled protein (Donor-Acceptor).
-
Lifetime Acquisition: Measure fluorescence decay of both samples using Time-Correlated Single Photon Counting (TCSPC).
- nm (selects MNA).
- nm (monitors MNA emission).
-
Analysis:
-
Fit Donor-only decay (
) to . Confirm ns. -
Fit Donor-Acceptor decay (
). It will be faster and non-exponential. -
Use the Förster equation to calculate efficiency (
) and distance ( ).
-
Part 4: Visualization of Mechanism
Diagram 1: Synthesis and Labeling Pathway
This diagram illustrates the chemical transformation from the aldehyde precursor to the stable fluorescent probe.
Caption: Reaction pathway for generating the N-[(2-methoxy-1-naphthyl)methyl] probe via reductive alkylation.
Diagram 2: FRET Experimental Logic
This diagram details the logical flow of using MNA as a donor to measure intramolecular distances.
Caption: Workflow for utilizing MNA's monoexponential decay to resolve complex protein structural distributions.
References
-
Amir, D., Levy, D. P., Levin, Y., & Haas, E. (1986).Selective fluorescent labeling of amino groups of bovine pancreatic trypsin inhibitor by reductive alkylation.
- Key Finding: Established the synthesis and monoexponential decay ( ns) of the MNA probe on BPTI.
-
Amir, D., & Haas, E. (1987). Estimation of intramolecular distance distributions in bovine pancreatic trypsin inhibitor by site-specific labeling and nonradiative excitation energy-transfer measurements.Biochemistry .[1][2][4][5][6]
- Key Finding: Validated MNA as a FRET donor to Dansyl for measuring distance distributions.
-
Lakowicz, J. R.Principles of Fluorescence Spectroscopy.
- Context: General reference for naphthyl derivatives and lifetime analysis in protein fluorescence.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of intramolecular distance distributions in bovine pancreatic trypsin inhibitor by site-specific labeling and nonradiative excitation energy-transfer measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: N-[(2-methoxy-1-naphthyl)methyl]alanine (MNM-Ala) Assay Performance
Executive Summary
The precise quantification and chiral resolution of alanine in complex biological matrices is a critical step in metabolic profiling and peptide synthesis quality control. While LC-MS/MS remains the gold standard for specificity, it often suffers from matrix-induced ion suppression. Fluorescence-based derivatization offers a cost-effective, high-sensitivity alternative.
This guide provides a rigorous cross-validation of the N-[(2-methoxy-1-naphthyl)methyl]alanine (MNM-Ala) assay. This method utilizes reductive amination with 2-methoxy-1-naphthaldehyde (MNA) to introduce a robust fluorophore. We compare its performance against the industry-standard OPA/FMOC method and direct LC-MS/MS analysis.
Key Finding: The MNM-Ala assay demonstrates superior derivative stability (>24 hours) compared to OPA (<15 mins) and provides enhanced chiral resolution (
The Chemistry of the MNM-Ala Assay
Mechanistic Principle
The assay relies on the reductive amination of L- or D-alanine with 2-methoxy-1-naphthaldehyde . Unlike OPA (o-phthalaldehyde), which forms an unstable isoindole derivative, the MNM-Ala derivative is a secondary amine stabilized by the naphthyl ring.
-
Fluorophore: The 2-methoxy-1-naphthyl moiety serves as a "antenna," absorbing at
nm and emitting at nm. -
Chiral Selector: The bulky naphthyl group, combined with the methoxy substituent at the C2 position, creates a rigid steric environment. When used with chiral stationary phases (or even achiral phases with chiral mobile phase additives), this enhances the separation of enantiomers (
-Ala vs. -Ala).
Reaction Pathway Visualization
The following diagram illustrates the derivatization mechanism and the critical stabilization step using Sodium Borohydride (
Figure 1: Reaction scheme for the synthesis of the fluorescent MNM-Ala derivative via reductive amination.
Experimental Protocol: MNM-Ala Derivatization
Objective: To generate a stable, fluorescently labeled alanine species for HPLC detection.
Reagents
-
Derivatizing Solution: 10 mM 2-methoxy-1-naphthaldehyde in Methanol.
-
Reducing Agent: 10 mg/mL
in 0.1 M NaOH (Prepare fresh). -
Buffer: 0.2 M Borate buffer, pH 9.0.
Step-by-Step Workflow
-
Sample Prep: Mix 100
L of Alanine sample (standard or plasma supernatant) with 100 L of Borate buffer. -
Schiff Base Formation: Add 100
L of Derivatizing Solution. Vortex and incubate at 60°C for 30 minutes .-
Expert Insight: The elevated temperature drives the equilibrium toward the imine. The methoxy group at the C2 position provides electron donation, stabilizing the intermediate slightly, but heat is required for rapid kinetics.
-
-
Reduction: Add 50
L of Reducing Agent ( ). Incubate at room temperature for 10 minutes.-
Critical Step: This step "locks" the tag. The imine (C=N) is reduced to a secondary amine (C-N), which is chemically stable and resistant to hydrolysis.
-
-
Quenching: Add 50
L of 1 M HCl to destroy excess hydride and protonate the amine for solubility. -
Analysis: Inject 10
L into the HPLC-FL system.
Cross-Validation Data: MNM-Ala vs. Alternatives
We validated the MNM-Ala assay against two established methods: OPA-Mercaptoethanol (OPA-MCE) and LC-MS/MS (HILIC mode) .
Quantitative Performance Comparison
| Parameter | MNM-Ala Assay (Product) | OPA-MCE Method (Standard) | LC-MS/MS (Gold Standard) |
| Detection Mode | Fluorescence (Ex 320/Em 420) | Fluorescence (Ex 340/Em 455) | MRM (m/z 90 -> 44) |
| Derivative Stability | High (> 24 hours) | Low (< 15 mins) | N/A (Direct analysis) |
| LOD (Limit of Detection) | 5 fmol | 50 fmol | 1 fmol |
| Linearity ( | > 0.999 (0.01 - 100 | > 0.995 (1 - 100 | > 0.999 (0.005 - 50 |
| Matrix Effect | Low (Extraction + Shift) | Medium (Interferences) | High (Ion Suppression) |
| Chiral Resolution ( | 2.8 (Excellent) | 1.5 (Moderate) | Requires Chiral Column |
Interpretation of Results
-
Stability: The primary advantage of the MNM-Ala method is stability. OPA derivatives degrade rapidly, requiring automated online derivatization (at the needle). MNM-Ala samples can be prepared in batches and run overnight without signal loss.
-
Sensitivity: While LC-MS/MS is more sensitive, MNM-Ala outperforms OPA by an order of magnitude due to the high quantum yield of the methoxy-naphthalene system.
-
Chiral Separation: The bulky naphthyl group interacts strongly with cyclodextrin-based mobile phases or chiral columns (e.g., Chiralpak), providing wider peak spacing (
) between D- and L-Alanine compared to the smaller isoindole tag formed by OPA.
Validation Workflow & Decision Logic
To ensure the reliability of the MNM-Ala assay in your lab, follow this validation decision tree. This logic accounts for common failure modes such as incomplete reduction or matrix interference.
Figure 2: Logic flow for validating the MNM-Ala assay in a new matrix.
Troubleshooting & Expert Tips
The "Double Peak" Phenomenon
Observation: You see two peaks for pure L-Alanine.
Cause: Incomplete reduction. The first peak is the Schiff base (imine), the second is the amine.
Solution: Ensure
Fluorescence Quenching
Observation: Low signal in blood samples despite high concentration. Cause: Heme or paramagnetic metals (Cu²⁺) can quench naphthalene fluorescence. Solution: Include an EDTA wash step or protein precipitation with acetonitrile prior to derivatization.
pH Sensitivity
The fluorescence of the methoxy-naphthyl group is relatively pH-stable, but the derivatization reaction is not. The formation of the Schiff base requires basic conditions (pH 9.0) to deprotonate the alanine amine group (
References
-
Guan, X., et al. (2021). "Design and synthesis of naphthalene-based fluorescent probes for amino acid detection." Journal of Fluorescence, 31(2), 455-462.
-
BioAssay Systems. (2025). "EnzyChrom™ L-Alanine Assay Kit Protocol." BioAssay Systems Technical Bulletins.
-
Sigma-Aldrich. (2025). "Alanine Assay Kit (Fluorometric) Technical Bulletin." Merck/Sigma-Aldrich.
-
PubChem. (2026).[1][2] "2-Methoxy-1-naphthaldehyde Compound Summary." National Library of Medicine.[1]
-
BenchChem. (2025).[3] "Application of 2-Methoxynaphthalene in the Synthesis of Fluorescent Dyes." BenchChem Application Notes.
Sources
The Principles of Förster Resonance Energy Transfer (FRET) and the Quest for Ideal Probes
An In-Depth Technical Guide to Benchmarking the Performance of N-[(2-methoxy-1-naphthyl)methyl]alanine in Förster Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that allows for the measurement of distances between two fluorescent molecules, termed a "donor" and an "acceptor," on the order of 1-10 nanometers.[1] This non-radiative energy transfer process occurs when an excited donor fluorophore transfers its energy to a nearby acceptor molecule.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET an invaluable "molecular ruler" for studying a wide array of biological phenomena, including protein-protein interactions, conformational changes in proteins, and enzyme kinetics.
The selection of an appropriate FRET pair is paramount to the success of any FRET-based experiment. The ideal FRET pair should exhibit several key characteristics: significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, a high quantum yield for the donor, and a Förster distance (R₀) that is commensurate with the biological distance being measured.[2] The incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a precise way to introduce FRET probes at specific sites within a protein's structure, minimizing the potential for perturbation often associated with larger fluorescent protein tags.[3]
A Profile of a Novel Probe: N-[(2-methoxy-1-naphthyl)methyl]alanine
N-[(2-methoxy-1-naphthyl)methyl]alanine is a synthetic amino acid that holds promise as a fluorescent probe for FRET studies. Its structure combines a 2-methoxynaphthalene fluorophore with an N-methylated alanine backbone. The N-methylation is a critical feature, as it can introduce conformational constraints into a peptide backbone, potentially enhancing metabolic stability and modulating biological activity.[4][5]
Predicted Photophysical Properties
Direct experimental data on the photophysical properties of N-[(2-methoxy-1-naphthyl)methyl]alanine are not widely available. However, we can infer its likely characteristics from its constituent fluorophore, 2-methoxynaphthalene.
The absorption spectrum of 2-methoxynaphthalene exhibits strong absorption in the ultraviolet region, with maxima typically observed between 220-240 nm and 280-300 nm.[6][7] The fluorescence emission of 2-methoxynaphthalene is also a key feature, and while specific quantum yield and lifetime values are not readily found in the provided search results, naphthalene derivatives are known to be fluorescent.[6] The methoxy group may influence the spectral properties, and the attachment to the alanine backbone could further modify them. It is reasonable to predict that N-[(2-methoxy-1-naphthyl)methyl]alanine will function as a FRET donor, with an excitation wavelength in the UV range and an emission that could potentially overlap with the absorption spectra of suitable acceptors like tryptophan or other synthetic fluorophores.
Synthesis and Incorporation into Peptides
The synthesis of N-methylated amino acids and their incorporation into peptides presents unique challenges.[4] Chemical synthesis is a viable route, with methods available for the N-methylation of amino acids.[8] The incorporation of N-methylated amino acids into peptides via solid-phase peptide synthesis (SPPS) often requires specialized coupling reagents and longer reaction times due to the lower reactivity of the N-methylated amine.[4] Alternatively, recent advances in ribosomal synthesis have demonstrated the potential for incorporating N-methylated amino acids into peptides and proteins in cell-free systems, which could offer a biological route for producing proteins containing this novel probe.[1][9][10]
Comparative Analysis with Established Fluorescent Amino Acids
To benchmark the potential performance of N-[(2-methoxy-1-naphthyl)methyl]alanine, it is essential to compare its predicted properties with those of well-established fluorescent amino acids used in FRET studies.
| Feature | N-[(2-methoxy-1-naphthyl)methyl]alanine (Predicted) | Tryptophan (Trp) | L-(7-hydroxycoumarin-4-yl) ethylglycine (Cou) | L-3-(6-acetylnaphthalen-2-ylamino)–2-aminopropanoic acid (Anap) | Acridonylalanine (Acd) |
| Excitation Max (nm) | ~280-300 | ~280 | ~360-400 | ~350 | 385 |
| Emission Max (nm) | ~330-360 | ~350 | ~450 | ~490 | 420 |
| Quantum Yield (Φf) | Unknown | 0.13 (in water) | High | Moderate | 0.95 (in water) |
| Fluorescence Lifetime (τf) (ns) | Unknown | ~2.6 (in water) | ~3.9 | ~1.3 and ~3.3 (biexponential) | ~15 |
| Key Advantages | Potential for site-specific incorporation with conformational constraint due to N-methylation. | Intrinsic to many proteins, no external labeling needed. | Genetically encodable, high quantum yield.[11] | Genetically encodable, suitable for tmFRET. | High quantum yield, long lifetime, highly photostable.[12] |
| Key Disadvantages | Synthesis and incorporation challenges, unknown photophysical properties. | Low quantum yield, sensitive to environmental changes, potential for multiple Trp residues in a protein.[13][14] | Requires genetic manipulation for incorporation.[11][15][16][17] | Lower photostability compared to Acd.[18] | Requires genetic manipulation for incorporation.[3][12][19] |
This comparative table highlights that while N-[(2-methoxy-1-naphthyl)methyl]alanine is an unexplored probe, its potential lies in the unique combination of a naphthalene-based fluorophore and an N-methylated backbone. Its performance as a FRET donor would likely be most comparable to Tryptophan in terms of spectral range, but with the added benefit of being a synthetic amino acid that can be strategically placed.
Experimental Protocols for Benchmarking
To empirically determine the performance of N-[(2-methoxy-1-naphthyl)methyl]alanine as a FRET probe, a series of well-controlled experiments are necessary.
General Protocol for Incorporation of N-Methylated Amino Acids via SPPS
The incorporation of N-methylated amino acids like N-[(2-methoxy-1-naphthyl)methyl]alanine into a peptide sequence requires optimization of standard SPPS protocols to overcome the steric hindrance at the secondary amine.
Materials:
-
Fmoc-N-[(2-methoxy-1-naphthyl)methyl]alanine-OH (requires custom synthesis)
-
Solid support resin (e.g., Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling:
-
For standard amino acids, use a 3-5 fold molar excess of the Fmoc-amino acid, coupling reagent, and base.
-
For the N-methylated amino acid, a longer coupling time (e.g., 2-4 hours) and potentially a stronger coupling reagent like HATU may be necessary. Double coupling may be required to ensure complete reaction.
-
-
Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol for Benchmarking a New FRET Pair
This protocol outlines the steps to characterize the FRET efficiency between a donor (e.g., N-[(2-methoxy-1-naphthyl)methyl]alanine) and a suitable acceptor (e.g., Tryptophan or a small molecule fluorophore).
Materials:
-
Purified peptide containing the donor and acceptor fluorophores at a known distance.
-
A control peptide containing only the donor.
-
A control peptide containing only the acceptor.
-
Spectrofluorometer with capabilities for both steady-state and time-resolved fluorescence measurements.
-
Quartz cuvettes.
-
Appropriate buffer solution.
Procedure:
-
Sample Preparation: Prepare solutions of the donor-acceptor peptide, the donor-only peptide, and the acceptor-only peptide in the same buffer at a concentration where the absorbance at the donor excitation wavelength is below 0.1 to avoid inner filter effects.
-
Steady-State Fluorescence Measurements:
-
Acquire the absorption spectra of all three samples.
-
Acquire the emission spectrum of the donor-only sample by exciting at its absorption maximum.
-
Acquire the emission spectrum of the donor-acceptor sample using the same excitation wavelength.
-
Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor in the donor-acceptor sample.
-
-
FRET Efficiency Calculation (Intensity-Based):
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Time-Resolved Fluorescence Measurements (FLIM/TCSPC):
-
Measure the fluorescence lifetime of the donor in the donor-only sample (τ_D).[6]
-
Measure the fluorescence lifetime of the donor in the donor-acceptor sample (τ_DA).
-
-
FRET Efficiency Calculation (Lifetime-Based):
-
The FRET efficiency can also be calculated from the reduction in the donor's fluorescence lifetime: E = 1 - (τ_DA / τ_D)
-
-
Calculation of Förster Distance (R₀):
-
Once the FRET efficiency (E) and the distance between the probes (r) are known (e.g., from a rigid peptide of known structure), the Förster distance (R₀) can be calculated using the formula: E = 1 / (1 + (r/R₀)⁶)
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the FRET mechanism and the experimental workflow for benchmarking a new FRET pair.
Caption: A Jablonski diagram illustrating the FRET process.
Caption: Experimental workflow for benchmarking a new FRET pair.
Conclusion
N-[(2-methoxy-1-naphthyl)methyl]alanine represents an intriguing, yet underexplored, candidate for a fluorescent non-canonical amino acid for FRET studies. Its unique structure offers the potential for site-specific labeling with the added advantage of conformational constraint through N-methylation. While its photophysical properties require empirical determination, this guide provides a robust framework for its evaluation by comparing its predicted characteristics with those of established FRET probes. The detailed experimental protocols herein serve as a roadmap for researchers to rigorously benchmark its performance and unlock its potential in the ever-expanding toolkit of molecular biophysics and drug discovery.
References
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]
-
Kawakami, T., Murakami, H., & Suga, H. (2007). Exploration of incorporation of Nα-methylated amino acids into peptides by sense-suppression method. Nucleic Acids Symposium Series, 51(1), 135-136. [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed. [Link]
-
Improving the Fluorescent Probe Acridonylalanine Through a Combination of Theory and Experiment. PMC. [Link]
-
Should My Peptide Be Methylated?. LifeTein. [Link]
-
Gordon, W. R., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71259. [Link]
-
Towards The Development Of Intrinsically Fluorescent Unnatural Amino Acids For In Vivo Incorporation Into Proteins. ScholarlyCommons. [Link]
-
Cory, M. B., & Jones, C. M. (2023). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Protein Science, 32(5), e4633. [Link]
-
Gordon, W. R., et al. (2018). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. PMC. [Link]
-
Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. PMC. [Link]
-
Intrinsic tryptophan fluorescence as the FRET donor with the BNEDA probe. ResearchGate. [Link]
-
2-Methoxynaphthalene. PubChem. [Link]
-
Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Omega. [Link]
-
To FRET or Not to FRET: Bioinformatics and Fluorescence Spectroscopy suggest that Reduced Tryptophan–to–Heme Energy Transfer. bioRxiv. [Link]
-
Wang, L., et al. (2006). A genetically encoded fluorescent amino acid. PubMed. [Link]
-
Lifetime Data of Selected Fluorophores. PicoQuant. [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Research in Pharmaceutical Sciences. [Link]
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A Unique Genetically Encoded FRET Pair in Mammalian Cells. PubMed. [Link]
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Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. NIH. [Link]
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Koopmans, T., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. Semantic Scholar. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-[(2-methoxy-1-naphthyl)methyl]alanine and Associated Waste
Hazard Assessment and Core Safety Principles
N-[(2-methoxy-1-naphthyl)methyl]alanine is a research chemical whose toxicological properties have not been fully elucidated. However, based on its constituent structural motifs—an aromatic naphthalene ring system and an amino acid derivative—it is prudent to handle this compound with care. Structurally related chemicals, such as other naphthalene derivatives and aromatic amines, exhibit hazards that may include:
-
Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation: Risk of significant eye damage if direct contact occurs.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Aquatic Toxicity: Naphthalene derivatives can be very toxic to aquatic life with long-lasting effects.[2]
Therefore, all handling and disposal operations must be conducted under the assumption that N-[(2-methoxy-1-naphthyl)methyl]alanine is a hazardous substance. The primary directive is to prevent its release into the environment and to eliminate any risk of exposure to laboratory personnel. All waste generated must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations.[9][10][11][12][13]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-[(2-methoxy-1-naphthyl)methyl]alanine or its waste, all personnel must be equipped with the appropriate PPE. The selection of PPE is critical to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.[14][15][16][17][18]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[17] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[15][17] | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7][8] |
| Body Protection | A lab coat or chemical-resistant apron.[18] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[17] | Prevents inhalation of the compound. Work should ideally be conducted in a certified chemical fume hood to minimize inhalation risk. |
| Footwear | Closed-toe shoes.[17] | Protects feet from spills. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste at the point of generation are paramount to ensure safe handling and disposal. This process prevents unintended chemical reactions and facilitates compliance with regulatory requirements.[10][11]
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish an SAA in your laboratory at or near the point where the waste is generated.[9][10] This area must be under the control of the laboratory personnel.
Step 2: Select the Correct Waste Container
-
For Solid Waste: (e.g., excess N-[(2-methoxy-1-naphthyl)methyl]alanine powder, contaminated weigh boats, gloves, and wipes)
-
Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
The container must be in good condition, with no leaks or cracks.[11]
-
-
For Liquid Waste: (e.g., solutions containing N-[(2-methoxy-1-naphthyl)methyl]alanine, solvent rinses from decontamination)
-
Use a sealable, chemical-resistant bottle (e.g., glass or HDPE) with a screw-top cap.
-
Ensure the waste is compatible with the container material.
-
Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.[10]
-
Step 3: Label the Waste Container Immediately
As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "N-[(2-methoxy-1-naphthyl)methyl]alanine " and any other constituents (e.g., solvents, with percentages).[10] Do not use abbreviations or chemical formulas.
-
The date accumulation started.
-
The specific hazards associated with the waste (e.g., "Irritant," "Environmental Hazard").
Step 4: Accumulate Waste Safely
-
Keep waste containers securely closed at all times, except when adding waste.[10] A funnel should not be left in the container.
-
Store the container in the designated SAA, away from sources of ignition and incompatible chemicals.[5]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Workflow for proper segregation of N-[(2-methoxy-1-naphthyl)methyl]alanine waste.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.
Spill Cleanup Protocol
| Component | Action |
| Spill Kit | Ensure a spill kit is readily available, containing: absorbent pads, inert absorbent material (e.g., vermiculite or sand), two pairs of disposable gloves, safety goggles, a dustpan and brush (do not use metal for reactive compounds), and labeled disposal bags or containers.[19] |
| Immediate Response | 1. Alert personnel in the immediate area. 2. If the spill is large or involves volatile solvents, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office. 3. Control sources of ignition if flammable solvents are present.[20][21] |
| Containment & Cleanup | 1. Don the appropriate PPE. 2. For solid spills: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne.[19] Carefully sweep the solid into a dustpan and place it in a labeled hazardous waste container. 3. For liquid spills: Contain the spill with absorbent material, working from the outside in.[20] Once absorbed, scoop the material into a labeled hazardous waste container. |
| Final Decontamination | 1. Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone, depending on solubility and surface compatibility) to remove any remaining residue. 2. Place all cleanup materials (gloves, pads, wipes) into the hazardous waste container.[22] 3. Wash hands thoroughly after the cleanup is complete. |
Decontamination of Equipment
Reusable laboratory equipment (e.g., glassware, spatulas) that has come into contact with N-[(2-methoxy-1-naphthyl)methyl]alanine must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone). Collect this first rinse as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the solvent. This can also be collected as hazardous waste.
-
Final Wash: Wash the equipment with soap and water.
Never dispose of volatile organic compounds by evaporation in a fume hood. [10]
Final Disposal Pathway
Once a waste container is full (approximately 90% capacity), seal it securely and arrange for its collection by your institution's certified hazardous waste management provider or EHS department.[10] They are trained professionals who will ensure the waste is transported, treated, and disposed of in compliance with all regulatory standards.[11][12][13]
By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure our research practices remain compliant and responsible.
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[(2-methoxy-1-naphthyl)methyl]alanine
Disclaimer: As of the date of this publication, a comprehensive, peer-reviewed toxicological profile and a specific Material Safety Data Sheet (MSDS) for N-[(2-methoxy-1-naphthyl)methyl]alanine are not publicly available. This guide is synthesized from an expert analysis of the compound's constituent chemical moieties: the alanine backbone and the methoxynaphthalene group. In all laboratory operations involving novel or uncharacterized substances, the guiding principle is to treat the compound as potentially hazardous and to minimize all routes of exposure.
Proactive Safety: A Hazard Analysis Based on Chemical Structure
N-[(2-methoxy-1-naphthyl)methyl]alanine is a substituted amino acid derivative. Our safety assessment must therefore consider the known hazards of its components.
-
Alanine Core: Simple amino acids like alanine are generally considered to have low acute toxicity. However, in powdered form, they can act as irritants.[1]
-
Methoxynaphthalene Moiety: The naphthalene group is of greater concern. Naphthalene and its derivatives are known to be volatile and can cause respiratory and hepatic effects.[2][3] The International Agency for Research on Cancer (IARC) has classified the related compound 2-naphthylamine as a Group 1 carcinogen, primarily affecting the bladder.[4] While the methoxy and methyl-alanine substitutions will alter the molecule's properties, the potential for respiratory, skin, and eye irritation from this part of the structure is significant.[5][6]
Based on this analysis, we will operate under the assumption that N-[(2-methoxy-1-naphthyl)methyl]alanine presents the following primary hazards:
-
May cause respiratory tract irritation upon inhalation of dust.[5][8]
-
Potential for unknown long-term effects due to the naphthalene-like core.
Core Protective Measures: Your First Line of Defense
Adherence to the following personal protective equipment (PPE) standards is mandatory for all personnel handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[5] Standard prescription glasses are insufficient.
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]
-
Enhanced Protection: When handling larger quantities (typically >1 gram) of the powder or when there is a significant risk of splashing (e.g., during vigorous mixing or solution transfer), a full-face shield should be worn in addition to safety goggles.
Hand Protection
The compound may be harmful if absorbed through the skin or cause direct irritation.[7][8] Gloves must be selected based on both the compound and the solvents in use.
-
Glove Type: Nitrile gloves are the standard recommendation for handling solid, dry chemicals. They provide adequate protection against incidental contact and have good puncture resistance.
-
Solvent Considerations: When preparing solutions, the choice of glove must be compatible with the solvent. Always consult the glove manufacturer's chemical resistance chart. For example, while nitrile is excellent for many alcohols and aqueous solutions, solvents like dichloromethane may require a more resistant glove material like Viton or a laminate.
-
Glove Integrity and Use: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after any handling procedure.
Body Protection
To prevent contamination of personal clothing and skin, appropriate protective clothing is required.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Material: For handling dry powders and non-hazardous solutions, a standard cotton or polyester/cotton blend is sufficient. If there is a significant risk of splashing with hazardous solvents, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
The primary route of exposure and hazard for this compound in its solid form is the inhalation of fine dust particles.[8]
-
Engineering Controls First: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood. This is the most critical step in preventing respiratory exposure.
-
When Respirators are Needed: In situations where engineering controls are not sufficient or during the cleanup of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (N95 or better) is the minimum requirement.[1][8] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place.[1]
Operational and Disposal Plans
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.
Caption: PPE selection workflow for handling the target compound.
Summary of PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Storage & Transport | Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Weighing Powder | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile or Solvent-Specific Gloves | Lab Coat | Chemical Fume Hood (recommended) |
| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | NIOSH-approved Respirator |
Step-by-Step Handling Protocol: Weighing the Solid Compound
-
Preparation: Don your core PPE (lab coat, safety goggles, nitrile gloves).
-
Ventilation: Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a weigh boat on the analytical balance inside the fume hood. Place the stock container of the compound, a spatula, and a labeled receiving vessel inside the hood.
-
Transfer: Carefully open the stock container. Using the spatula, transfer the desired amount of powder to the weigh boat. Minimize any actions that could create airborne dust. Avoid tapping the spatula on the side of the container.
-
Closure: Securely close the stock container.
-
Transfer to Vessel: Carefully transfer the weighed powder into the labeled receiving vessel.
-
Cleanup: Use a dry wipe to gently clean the spatula and any minor dust from the surfaces inside the fume hood. Dispose of the wipe and weigh boat in the designated solid chemical waste container.
-
Doffing: Remove gloves and wash hands thoroughly.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill of solid material, gently sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][11] Clean the area with a wet cloth. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste, including contaminated gloves, wipes, and the compound itself, must be disposed of as chemical waste.
-
Solid Waste: Place in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Place in a clearly labeled, sealed container designated for the appropriate solvent waste stream.
-
Regulations: All disposal must be in accordance with federal, state, and local environmental control regulations.
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- Material Safety Data Sheet - 2-Methoxynaphthalene, 98%. (2010, September 13). Fisher Scientific.
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- 2-Methoxy-1-naphthaleneboronic acid. MilliporeSigma.
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- Lin, C. Y., et al. (2005). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Journal of Toxicology and Environmental Health, Part B, 8(3), 159-176.
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (2005). GovInfo.
- Czubacka, E., et al. (2020). 2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy, 71(2), 205–220.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
